molecular formula C28H41NO8 B12425147 Thailanstatin D

Thailanstatin D

Cat. No.: B12425147
M. Wt: 519.6 g/mol
InChI Key: QPCQVHMOLDTVHX-LYSKETOYSA-N
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Description

Spliceostatin C is a fatty amide.
Thailanstatin D has been reported in Burkholderia with data available.

Properties

Molecular Formula

C28H41NO8

Molecular Weight

519.6 g/mol

IUPAC Name

2-[(3S,5S,7S)-5-[(1E,3E)-5-[(2S,3S,5R,6R)-5-[[(Z,4S)-4-acetyloxypent-2-enoyl]amino]-3,6-dimethyloxan-2-yl]-3-methylpenta-1,3-dienyl]-1,6-dioxaspiro[2.5]octan-7-yl]acetic acid

InChI

InChI=1S/C28H41NO8/c1-17(6-9-22-14-28(16-34-28)15-23(37-22)13-27(32)33)7-10-25-18(2)12-24(20(4)36-25)29-26(31)11-8-19(3)35-21(5)30/h6-9,11,18-20,22-25H,10,12-16H2,1-5H3,(H,29,31)(H,32,33)/b9-6+,11-8-,17-7+/t18-,19-,20+,22+,23+,24+,25-,28+/m0/s1

InChI Key

QPCQVHMOLDTVHX-LYSKETOYSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2C[C@@]3(C[C@H](O2)CC(=O)O)CO3)C)NC(=O)/C=C\[C@H](C)OC(=O)C

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2CC3(CC(O2)CC(=O)O)CO3)C)NC(=O)C=CC(C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Thailanstatin D: A Technical Overview of its Anticancer Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thailanstatin D is a natural product isolated from the bacterium Burkholderia thailandensis MSMB43.[1][2] It belongs to the spliceostatin family of compounds, which are potent inhibitors of the pre-mRNA splicing process.[3][4] Pre-mRNA splicing is a critical step in eukaryotic gene expression, and its machinery, the spliceosome, is often dysregulated in cancer cells, making it an attractive target for therapeutic intervention.[5][6][7] this compound, a direct precursor to the more extensively studied Thailanstatin A, has demonstrated significant antiproliferative activity against various cancer cell lines and exhibits superior stability compared to related compounds, marking it as a molecule of high interest for oncology research and drug development.[1][8]

Mechanism of Action: Inhibition of the Spliceosome

The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of the spliceosome. The spliceosome is a large and dynamic ribonucleoprotein (RNP) complex responsible for removing non-coding intron sequences from pre-messenger RNA (pre-mRNA).

This compound, like other members of its class, targets the Splicing Factor 3b (SF3b) subcomplex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle.[1][3][9] By binding non-covalently to SF3b, this compound stalls the spliceosome's assembly and catalytic activity.[9][10] This interference prevents the precise excision of introns, leading to an accumulation of unspliced or aberrantly spliced mRNA transcripts.[11] These defective transcripts can result in the production of non-functional proteins or trigger cellular apoptosis.

A specific example of its targeted activity is the inhibition of AR-V7 gene splicing in castration-resistant prostate cancer (CRPC) models. This compound interferes with the interaction between the splicing factors U2AF65 and SAP155, preventing them from binding to the polypyrimidine tract of the androgen receptor pre-mRNA. This disruption leads to a potent tumor-inhibitory effect and induces apoptosis in human CRPC xenografts.[12]

Thailanstatin_D_Mechanism_of_Action cluster_spliceosome Spliceosome Assembly pre_mRNA pre-mRNA (Exon-Intron-Exon) U2_snRNP U2 snRNP pre_mRNA->U2_snRNP U2 binds to branch point SF3b SF3b Complex Splicing_Inhibition Splicing Inhibition SF3b->Splicing_Inhibition Leads to Thailanstatin_D This compound Thailanstatin_D->SF3b Binds to Aberrant_mRNA Aberrant or Unspliced mRNA Splicing_Inhibition->Aberrant_mRNA Apoptosis Cell Apoptosis Aberrant_mRNA->Apoptosis

Caption: Mechanism of this compound targeting the SF3b complex.

Quantitative Data: Antiproliferative Activity

This compound demonstrates potent, single-digit nanomolar antiproliferative activities against a range of human cancer cell lines.[1][2][9] However, it is generally considered less potent than its analogue, Thailanstatin A.[1] A key advantage of this compound is its significantly enhanced stability. In a phosphate buffer at pH 7.4 and 37°C, this compound has a half-life exceeding 202 hours, far surpassing that of Thailanstatin A (~78 hours) and the related compound FR901464 (~8 hours).[1]

Cell LineCancer TypeIC50 / GI50 (nM)Reference CompoundIC50 / GI50 (nM)Reference
Various Human Cancer Cell LinesIn the single nM rangeThailanstatin AMore potent than TST-D[1]
DU-145Prostate CancerIn the single nM rangeFR901464Slightly more potent[9]
NCI-H232ANon-small Cell Lung CancerIn the single nM rangeFR901464Slightly more potent[9]
MDA-MB-231Triple-Negative Breast CancerIn the single nM rangeFR901464Slightly more potent[9]
SKOV-3Ovarian CancerIn the single nM rangeFR901464Slightly more potent[9]

Note: Specific IC50 values for this compound are often presented in comparison to other spliceostatins within broader studies. The consistent finding is its high potency, albeit slightly lower than Thailanstatin A and FR901464.

In Vivo Efficacy

Preclinical in vivo studies have validated the anticancer potential of this compound. It has been shown to exhibit a potent tumor inhibitory effect on human castration-resistant prostate cancer (CRPC) xenografts, a finding directly linked to its ability to inhibit AR-V7 splicing and induce apoptosis.[12] The development of highly potent analogues also points to the potential for in vivo efficacy in various tumor models, including gastric cancer xenografts when used as a payload in Antibody-Drug Conjugates (ADCs).[13]

Experimental Protocols

Cell Viability / Cytotoxicity Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric assay like MTT or a fluorescence-based assay like Resazurin.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, DU-145) in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the appropriate cell culture medium to create a range of concentrations (e.g., from 0.1 nM to 1000 nM).

  • Treatment: Remove the existing medium from the cell plates and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.

  • Assay Reagent Addition:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix thoroughly.[14]

    • For Resazurin Assay: Add 20 µL of Resazurin solution to each well and incubate for 1-4 hours until a color change is observed.[14]

  • Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.

Cytotoxicity_Assay_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Treat with Serial Dilutions of this compound B->C D 4. Incubate 72h C->D E 5. Add Viability Reagent (e.g., MTT, Resazurin) D->E F 6. Incubate 1-4h E->F G 7. Read Absorbance/ Fluorescence F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for a typical cell cytotoxicity assay.

RNA Sequencing (RNA-Seq) Analysis for Splicing Events

This workflow describes the process of using RNA-Seq to identify global changes in pre-mRNA splicing induced by this compound.

Methodology:

  • Experimental Design: Treat cancer cells with this compound at a relevant concentration (e.g., IC50) and a vehicle control for a defined period (e.g., 6-24 hours). Include multiple biological replicates.

  • RNA Isolation: Harvest the cells and extract total RNA using a high-purity extraction kit. Assess RNA quality and quantity.

  • Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA. Prepare sequencing libraries from the rRNA-depleted RNA, which includes fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.[15]

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina).

  • Data Analysis (Bioinformatics):

    • Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using tools like FastQC.

    • Alignment: Align the reads to a reference genome. A splice-aware aligner (e.g., STAR, HISAT2) is crucial for mapping reads across exon-intron junctions.[16]

    • Splicing Analysis: Use specialized software (e.g., rMATS, SpliceWiz) to identify and quantify differential alternative splicing events (e.g., exon skipping, intron retention) between the this compound-treated and control groups.[17]

    • Differential Gene Expression: Perform differential gene expression analysis (e.g., using DESeq2, edgeR) to identify genes that are up- or down-regulated.[18]

    • Pathway Analysis: Use the lists of differentially spliced and expressed genes to perform pathway and gene ontology enrichment analysis to understand the biological consequences.

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis A Cell Treatment with This compound B Total RNA Extraction A->B C rRNA Depletion & Library Preparation B->C D NGS Sequencing C->D E Quality Control (FastQC) D->E F Splice-Aware Alignment (e.g., STAR) E->F G Differential Splicing Analysis (e.g., rMATS) F->G H Differential Gene Expression (e.g., DESeq2) F->H I Pathway & GO Analysis G->I H->I

Caption: A standard workflow for RNA-seq splicing analysis.

Therapeutic Potential and Future Directions

The potent cytotoxicity and unique mechanism of action make this compound and its analogues highly attractive as cancer therapeutics.[8] Their activity against both dividing and quiescent cells is a significant advantage.[13] One of the most promising applications is their use as payloads for Antibody-Drug Conjugates (ADCs).[8][13] By attaching these highly potent splicing inhibitors to antibodies that target tumor-specific antigens, it is possible to deliver the cytotoxic agent directly to cancer cells, minimizing damage to healthy tissues.[6][13] The carboxylic acid moiety in the thailanstatin structure allows for direct, "linker-less" conjugation to antibodies, creating potent and effective ADCs.[13] Further research into optimizing the pharmacological properties of this compound analogues will be crucial for their advancement toward clinical applications.[6]

Conclusion

This compound is a potent inhibitor of the spliceosome with significant antiproliferative activity across a spectrum of human cancer cell lines. Its mechanism of action, involving the targeting of the SF3b complex, represents a valuable strategy for anticancer therapy. While slightly less potent than its counterpart Thailanstatin A, its superior chemical stability makes it a compelling candidate for further development. The demonstrated in vivo efficacy and its suitability as a payload for ADCs underscore the considerable therapeutic potential of this compound in the ongoing search for novel and effective cancer treatments.

References

Thailanstatin D: A Technical Guide to a Novel Polyketide Spliceosome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thailanstatin D is a polyketide natural product isolated from the bacterium Burkholderia thailandensis. As a potent inhibitor of the pre-mRNA splicing process, it has garnered significant interest within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, chemical structure, mechanism of action, and biological activity. Detailed experimental protocols for its production, purification, and key biological assays are presented, alongside a summary of its quantitative bioactivity. This document aims to serve as a valuable resource for researchers and drug development professionals working in the fields of natural product chemistry, oncology, and molecular biology.

Introduction

This compound is a member of the thailanstatin family of natural products, which are structurally related to the spliceostatin class of compounds. These molecules are characterized by a complex macrocyclic structure derived from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) biosynthetic pathway. This compound is a direct precursor to the more extensively studied Thailanstatin A.[1] The primary mechanism of action for these compounds is the inhibition of the spliceosome, a large ribonucleoprotein complex responsible for the removal of introns from pre-messenger RNA (pre-mRNA).[2] By targeting the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP), thailanstatins disrupt the splicing process, leading to an accumulation of unspliced pre-mRNAs and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3][4] The heightened reliance of cancer cells on the splicing machinery makes it a promising therapeutic target.[5]

Chemical Structure and Biosynthesis

This compound is a complex macrolide characterized by a tetrahydropyran ring and a side chain containing a carboxylic acid moiety. Its chemical structure is depicted in Figure 1.

Figure 1. Chemical Structure of this compound

The biosynthesis of this compound in Burkholderia thailandensis is governed by a dedicated gene cluster. The polyketide backbone is assembled by a modular PKS, followed by modifications and cyclization events orchestrated by various enzymes encoded within the cluster. This compound is the direct precursor of Thailanstatin A, with the conversion mediated by a cytochrome P450 enzyme.[1]

G PKS_NRPS Polyketide Synthase- Non-Ribosomal Peptide Synthase Precursor Polyketide Chain PKS_NRPS->Precursor Assembly Thailanstatin_D This compound Precursor->Thailanstatin_D Cyclization & Modification Thailanstatin_A Thailanstatin A Thailanstatin_D->Thailanstatin_A Cytochrome P450 Oxidation

Biological Activity and Mechanism of Action

This compound exhibits potent antiproliferative activity against a range of human cancer cell lines. Its cytotoxic effects are a direct consequence of its ability to inhibit pre-mRNA splicing.

Quantitative Bioactivity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (nM)[1]
DU-145Prostate Cancer6.35 ± 1.10
NCI-H232ALung Cancer7.56 ± 0.57
MDA-MB-231Breast Cancer9.93 ± 0.99
SKOV-3Ovarian Cancer7.43 ± 0.99
Mechanism of Action: Spliceosome Inhibition

This compound targets the SF3b subcomplex, a core component of the U2 snRNP particle within the spliceosome.[3] By binding to SF3b, this compound stalls the spliceosome at an early stage of assembly, preventing the catalytic steps of splicing. This leads to the accumulation of pre-mRNAs and subsequent downstream cellular stress responses, including cell cycle arrest and apoptosis.

G Thailanstatin_D This compound SF3b SF3b Thailanstatin_D->SF3b Binding & Inhibition Pre_mRNA pre-mRNA Splicing Splicing Pre_mRNA->Splicing Mature_mRNA Mature mRNA Splicing->Mature_mRNA Normal Splicing Cell_Cycle Cell Cycle Arrest & Apoptosis Splicing->Cell_Cycle Inhibited Splicing Protein Protein Synthesis Mature_mRNA->Protein

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Production and Purification of this compound

This protocol is adapted from the methods described for the production of thailanstatins from a genetically engineered strain of Burkholderia thailandensis.[1]

4.1.1. Fermentation

  • Strain: Burkholderia thailandensis with a deleted tstR gene (cytochrome P450 responsible for converting this compound to A).

  • Seed Culture: Inoculate a single colony into Luria-Bertani (LB) medium and grow overnight at 37°C with shaking.

  • Production Culture: Inoculate a larger volume of 2S4G medium (40 g/L glycerol, 12.5 g/L soytone, 2 g/L (NH4)2SO4, 0.1 g/L MgSO4·7H2O, and 2 g/L CaCO3, pH 7.0) with the seed culture.

  • Incubation: Incubate at 30°C with vigorous shaking for 4-5 days.

4.1.2. Extraction and Purification

  • Extraction: Centrifuge the culture to pellet the cells. Extract the supernatant twice with an equal volume of ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Chromatography:

    • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of methanol in dichloromethane.

    • Preparative HPLC: Further purify the this compound-containing fractions using preparative reverse-phase HPLC with a C18 column and a water/acetonitrile gradient.

  • Lyophilization: Lyophilize the purified fractions to obtain pure this compound.

G Start B. thailandensis Culture Fermentation Fermentation Start->Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Concentration Evaporation Extraction->Concentration Silica Silica Gel Chromatography Concentration->Silica HPLC Preparative HPLC Silica->HPLC End Pure this compound HPLC->End

In Vitro Splicing Assay

This protocol is based on a standard in vitro splicing assay using HeLa cell nuclear extract.

  • Reaction Mix: Prepare a splicing reaction mixture containing HeLa nuclear extract, ATP, a 32P-labeled pre-mRNA substrate, and varying concentrations of this compound (or DMSO as a control).

  • Incubation: Incubate the reactions at 30°C for 1-2 hours to allow splicing to occur.

  • RNA Extraction: Stop the reaction and extract the RNA using a phenol:chloroform extraction followed by ethanol precipitation.

  • Analysis: Resuspend the RNA pellet and analyze the splicing products (pre-mRNA, mRNA, introns, and splicing intermediates) by electrophoresis on a denaturing polyacrylamide gel.

  • Visualization: Visualize the radiolabeled RNA bands by autoradiography. Inhibition of splicing will be observed as a decrease in the mRNA product and an accumulation of the pre-mRNA substrate.

Cell Proliferation (IC50) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the control and plot the results against the drug concentration. Determine the IC50 value using a suitable software package.

Total Synthesis of this compound

The total synthesis of this compound is a complex undertaking. While a detailed step-by-step protocol is beyond the scope of this guide, the general strategy involves the stereoselective synthesis of key fragments followed by their coupling. The synthesis of the closely related Thailanstatin A provides a roadmap for this process.[6][7] Key reactions often include asymmetric aldol reactions, Horner-Wadsworth-Emmons olefination, and macrolactonization.

Conclusion

This compound is a promising polyketide natural product with potent anticancer activity stemming from its inhibition of the spliceosome. Its unique mechanism of action and complex chemical structure make it an attractive lead compound for drug discovery and a valuable tool for studying the intricacies of pre-mRNA splicing. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs. Future work will likely focus on optimizing its synthesis, elucidating detailed structure-activity relationships, and evaluating its efficacy and safety in preclinical models.

References

Preliminary Investigation of Thailanstatin D: A Technical Guide on its Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thailanstatin D, a natural product isolated from Burkholderia thailandensis, has emerged as a promising small molecule with potent anticancer properties. This technical guide provides a comprehensive overview of the preliminary investigations into its mechanism of action, in vitro efficacy, and potential as a therapeutic agent. This compound functions as a pre-mRNA splicing inhibitor, specifically targeting the SF3b subunit of the spliceosome. This mechanism of action is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where it has been shown to inhibit the splicing of the androgen receptor variant 7 (AR-V7), a key driver of treatment resistance. This document consolidates available quantitative data, details key experimental protocols, and presents visual diagrams of the underlying molecular pathways and experimental workflows to facilitate further research and development.

Introduction

The spliceosome, a complex molecular machinery responsible for pre-mRNA splicing, has been identified as a critical target for cancer therapy due to the reliance of cancer cells on aberrant splicing for their growth and survival.[1] Thailanstatins are a class of natural products that have demonstrated potent inhibitory effects on the spliceosome.[2][3] this compound, a structural analog of Thailanstatin A, exhibits significant antiproliferative activity against a range of cancer cell lines.[4] Notably, it possesses greater stability compared to its parent compounds, making it a more attractive candidate for drug development.[4] This guide focuses on the current understanding of this compound's anticancer properties, with a particular emphasis on its activity in prostate cancer models.

Mechanism of Action: Inhibition of Pre-mRNA Splicing

This compound exerts its anticancer effects by directly interfering with the pre-mRNA splicing process. The primary molecular target of this compound is the Splicing Factor 3b (SF3b) subunit, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[3] By binding to SF3b, this compound stalls the assembly and function of the spliceosome, leading to an accumulation of unspliced pre-mRNAs and subsequent disruption of protein synthesis, ultimately triggering cell cycle arrest and apoptosis.

Targeting the Androgen Receptor Splice Variant 7 (AR-V7)

In the context of castration-resistant prostate cancer (CRPC), a key mechanism of resistance to androgen deprivation therapy is the expression of constitutively active androgen receptor splice variants, most notably AR-V7. AR-V7 lacks the ligand-binding domain, rendering it insensitive to conventional anti-androgen therapies. This compound has been shown to effectively inhibit the splicing of AR pre-mRNA, leading to a reduction in the expression of AR-V7. This selective targeting of a critical driver of resistance highlights the therapeutic potential of this compound in advanced prostate cancer.

Mechanism of Action of this compound cluster_0 Spliceosome Complex Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Splicing Mature mRNA Mature mRNA Spliceosome->Mature mRNA SF3b SF3b Protein Synthesis Protein Synthesis Mature mRNA->Protein Synthesis Cell Proliferation Cell Proliferation Protein Synthesis->Cell Proliferation This compound This compound This compound->SF3b Inhibits MTT Assay Workflow Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Incubation Incubation This compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50) CRPC Xenograft Model Workflow CRPC Cell Culture CRPC Cell Culture Cell Implantation in Mice Cell Implantation in Mice CRPC Cell Culture->Cell Implantation in Mice Tumor Establishment Tumor Establishment Cell Implantation in Mice->Tumor Establishment Randomization Randomization Tumor Establishment->Randomization Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Tumor Volume Monitoring Tumor Volume Monitoring Treatment Group (this compound)->Tumor Volume Monitoring Control Group (Vehicle)->Tumor Volume Monitoring Endpoint Analysis Endpoint Analysis Tumor Volume Monitoring->Endpoint Analysis

References

The Role of Thailanstatin D in Splicing Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thailanstatin D is a potent, naturally derived small molecule that modulates the activity of the spliceosome, the cellular machinery responsible for pre-messenger RNA (pre-mRNA) splicing. As a member of the spliceostatin family, it exerts its antiproliferative effects by directly targeting and inhibiting the SF3b subcomplex of the U2 snRNP, a core component of the spliceosome. Structurally identified as the direct precursor to the more widely studied Thailanstatin A, this compound distinguishes itself with significantly enhanced chemical stability, making it a compound of high interest for therapeutic development. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data regarding its bioactivity, details relevant experimental protocols, and explores its structure-activity relationship and future potential in oncology.

Introduction to Pre-mRNA Splicing and the Spliceosome

In eukaryotic gene expression, pre-mRNA undergoes a critical maturation process known as splicing. This process, carried out by a large and dynamic ribonucleoprotein machine called the spliceosome, precisely removes non-coding regions (introns) and ligates the coding regions (exons) to form mature messenger RNA (mRNA) ready for translation into protein. The spliceosome is composed of five small nuclear ribonucleoproteins (snRNPs: U1, U2, U4, U5, and U6) and numerous accessory proteins.[1]

The SF3b protein complex, a core component of the U2 snRNP, plays an essential role in the early stages of spliceosome assembly by recognizing the branch point sequence within the intron.[2] Because cancer cells often exhibit higher rates of splicing and recurrent mutations in spliceosomal proteins like SF3B1, the SF3b complex has emerged as a compelling target for anticancer drug development.[3][4] this compound belongs to a class of natural products that potently inhibit the spliceosome by binding to its SF3b component.[3]

This compound: A Potent Spliceosome Modulator

Discovery and Structure

This compound was discovered during the metabolic engineering of Burkholderia thailandensis MSMB43, the same bacterium from which Thailanstatin A, B, and C were first isolated.[3][5] It is the direct biosynthetic precursor to Thailanstatin A and is structurally identical to a compound previously reported as Spliceostatin C.[5] Like other thailanstatins, it features two highly functionalized tetrahydropyran rings connected by a diene moiety.[3] A key structural distinction from its parent compound, FR901464, is the replacement of an unstable ketal group with a C17-carboxylic acid side chain, which significantly enhances its chemical stability.[3][6]

Mechanism of Action

This compound exerts its biological activity by inhibiting pre-mRNA splicing.[7] The primary molecular target is the SF3b complex within the spliceosome.[3][5] Cryo-electron microscopy studies of related compounds have revealed that these molecules bind to a pocket on SF3B1, near its interface with another SF3b subunit, PHF5A.[8] This binding action physically obstructs the recognition of the intron's branch point adenosine, a critical step for the initiation of the splicing process.[9][10]

By inhibiting the SF3b complex, this compound stalls spliceosome assembly, leading to an accumulation of unspliced pre-mRNA.[8][11] This disruption results in either mRNA decay or the production of aberrant proteins from improperly spliced transcripts, ultimately depriving cancer cells of essential proteins required for survival and proliferation and inducing apoptosis.[12]

ThailanstatinD_Mechanism cluster_splicing Normal Splicing Process cluster_inhibition Inhibition by this compound pre_mRNA pre-mRNA Spliceosome Spliceosome (U2 snRNP / SF3b) pre_mRNA->Spliceosome Binding & Assembly SF3b SF3b Complex mRNA Mature mRNA Spliceosome->mRNA Splicing (Intron Removal) Protein Functional Protein mRNA->Protein Translation TST_D This compound TST_D->SF3b Binds & Inhibits Inhibited_Spliceosome Inhibited Spliceosome SF3b->Inhibited_Spliceosome Aberrant_mRNA Aberrant Splicing (Intron Retention) Inhibited_Spliceosome->Aberrant_mRNA Splicing Failure Apoptosis Cell Apoptosis Aberrant_mRNA->Apoptosis

Caption: Mechanism of this compound in splicing modulation.

Quantitative Analysis of this compound Activity

This compound demonstrates potent biological activity, characterized by its strong inhibition of splicing, powerful antiproliferative effects against cancer cells, and exceptional chemical stability.

In Vitro Splicing Inhibition

This compound and its analogs potently inhibit the catalytic function of the spliceosome. The half-maximal inhibitory concentration (IC50) for splicing is in the sub-micromolar to single-digit micromolar range, comparable to the activity of the well-known spliceosome inhibitor FR901464.[6]

CompoundSplicing Inhibition IC₅₀ (µM)
This compound (Spliceostatin C) ~6.84[12]
Thailanstatin B~6.18[12]
FR901464 (Reference)single to sub-µM range[6]
Antiproliferative Activity

In cell-based assays, this compound shows potent growth-inhibitory activity against a range of human cancer cell lines, with IC50 values typically in the single-digit nanomolar range. While slightly less potent than Thailanstatin A, its efficacy remains exceptionally high.[5]

CompoundHCT-116 (Colon) IC₅₀ (nM)SW480 (Colon) IC₅₀ (nM)A549 (Lung) IC₅₀ (nM)
This compound (Spliceostatin C) 2.0 - 9.6 (range across lines)[3]2.0 - 9.6 (range across lines)[3]2.0 - 9.6 (range across lines)[3]
Thailanstatin A0.31[13]0.51[13]0.66[13]
FR9014640.31[13]0.51[13]0.66[13]
Physicochemical Stability

A key advantage of this compound is its superior stability under physiologically relevant conditions compared to Thailanstatin A and FR901464. This enhanced stability is attributed to key structural differences, particularly the presence of a C17-carboxylic acid group instead of a labile ketal moiety.[3][6]

CompoundHalf-life (t₁/₂) in phosphate buffer (pH 7.4, 37°C)
This compound > 202 hours[5]
Thailanstatin A~ 78 hours[5]
FR901464~ 7.8 hours[5]

Structure-Activity Relationship (SAR) Insights

The biological activity and stability of the thailanstatin family are dictated by specific structural features.

  • C3-Epoxide Group: This functionality is understood to be critical for the bioactivity of the entire class of spliceostatin-type inhibitors.[3]

  • C17-Carboxylic Acid: The presence of this group in Thailanstatins A and D, in place of the ketal group in FR901464, dramatically increases the molecule's stability.[3][6]

  • C4-Hydroxyl Group: this compound lacks the C4-hydroxyl group found on Thailanstatin A. This structural difference is the primary reason for the observed variance in cytotoxic potency between the two molecules, with the hydroxylated form (Thailanstatin A) being slightly more potent.[5]

Thailanstatin_SAR cluster_props Properties FR FR901464 - C1 Ketal - C4-OH Potency High Potency FR->Potency LowStability Low Stability FR->LowStability unstable TSTA Thailanstatin A - C17-COOH - C4-OH TSTA->Potency Stability High Stability TSTA->Stability TSTD This compound - C17-COOH - No C4-OH TSTD->TSTA Precursor TSTD->Potency slightly lower TSTD->Stability very high

Caption: Structure-activity relationship of this compound.

Experimental Methodologies

Standardized assays are crucial for evaluating the efficacy and properties of splicing modulators like this compound.

Antiproliferative (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[14][15]

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of this compound (or other test compounds) and incubate for a set period (e.g., 72 hours).[16]

  • MTT Addition: Add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 550-600 nm.[14]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Splicing Assay

This assay directly measures the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.

  • Reaction Setup: Prepare splicing reactions in small volumes containing HeLa cell nuclear extract (as a source of spliceosomes), a radiolabeled pre-mRNA substrate, ATP, and the test compound (e.g., this compound) or a DMSO control.[17]

  • Incubation: Incubate the reactions at 30°C for a defined period (e.g., 60-90 minutes) to allow splicing to occur.[17]

  • RNA Extraction: Stop the reaction and extract the RNA products.

  • Analysis: Separate the RNA products (pre-mRNA, mRNA, lariat intermediates, and exons) using denaturing polyacrylamide gel electrophoresis.

  • Visualization: Visualize the radiolabeled RNA bands using autoradiography or phosphorimaging. Inhibition is observed as a decrease in spliced mRNA and an accumulation of pre-mRNA substrate compared to the control.

Compound Stability Assay

This assay determines the chemical half-life of a compound under specific conditions.

  • Sample Preparation: Dissolve the test compound (e.g., this compound) in a physiologically relevant buffer, such as phosphate buffer (pH 7.4).[5]

  • Incubation: Incubate the solution at a constant temperature, typically 37°C.[5]

  • Time-Point Sampling: At various time points (e.g., 0, 8, 24, 78, 202 hours), remove an aliquot of the solution.[5]

  • Analysis: Analyze each aliquot using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining amount of the parent compound.[18][19]

  • Data Analysis: Plot the concentration of the remaining compound versus time and calculate the half-life (t₁/₂) from the degradation curve.

Experimental_Workflow start Start cells Cancer Cell Lines start->cells extract Nuclear Extract Preparation start->extract stability_assay Stability Assay (Buffer, 37°C) start->stability_assay treatment Treat with this compound (Dose Response) cells->treatment mtt MTT Assay treatment->mtt ic50 Determine IC50 (Antiproliferative Activity) mtt->ic50 splicing_assay In Vitro Splicing Assay (with pre-mRNA substrate) extract->splicing_assay splicing_ic50 Determine IC50 (Splicing Inhibition) splicing_assay->splicing_ic50 lcms LC-MS Analysis stability_assay->lcms halflife Calculate Half-Life (t½) lcms->halflife

Caption: General experimental workflow for evaluating this compound.

Therapeutic Potential and Future Directions

The unique combination of high potency and exceptional stability makes this compound a highly attractive candidate for further drug development. Its mechanism of action, targeting a fundamental process often dysregulated in cancer, offers a novel therapeutic strategy.

One of the most promising applications for thailanstatins is as a cytotoxic payload for Antibody-Drug Conjugates (ADCs).[20][21] ADCs use a monoclonal antibody to selectively deliver a potent toxin to cancer cells that express a specific surface antigen. The extreme potency of this compound means that only a small number of molecules need to be delivered to a target cell to induce apoptosis. Its stability ensures the integrity of the payload during circulation in the bloodstream. Thailanstatin-based ADCs have shown remarkable potency in preclinical cancer models, in some cases superior to clinically approved ADCs.[20][22]

Conclusion

This compound is a potent and exceptionally stable modulator of the spliceosome. By targeting the SF3b complex, it effectively inhibits pre-mRNA splicing, leading to potent antiproliferative activity against a variety of cancer cell lines. Its superior stability profile compared to related natural products addresses a key challenge in drug development. These characteristics, combined with its proven efficacy as an ADC payload, position this compound as a valuable lead compound and a powerful tool for researchers in oncology and drug discovery.

References

Initial Screening of Thailanstatin D: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of Thailanstatin D, a potent anti-proliferative natural product, across various cancer cell lines. It covers its mechanism of action, cytotoxicity data from foundational studies, and the experimental protocols used for its evaluation.

Introduction: this compound as a Spliceosome Modulator

This compound, also identified as Spliceostatin C, is a natural product derived from the bacterium Burkholderia thailandensis[1][2]. It belongs to a family of compounds, including the well-studied Thailanstatin A, that exhibit significant cytotoxic effects against cancer cells[3]. The primary mechanism of action for these compounds is the inhibition of the spliceosome, a critical cellular machine responsible for pre-mRNA splicing[4][5][6].

Cancer cells often exhibit higher rates of spliceosome activity and mutation compared to healthy cells, making the spliceosome an attractive target for anti-cancer therapies[4][5]. Thailanstatins bind specifically to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome[4][7]. This interaction disrupts the splicing process, leading to an accumulation of unspliced pre-mRNA, which in turn triggers cell cycle arrest and apoptosis, ultimately inhibiting tumor growth[8]. While this compound shows weaker anti-proliferative activity compared to its analogue Thailanstatin A, it possesses significantly greater stability, making it a compound of continued interest for translational research[1].

Quantitative Cytotoxicity Data

Initial in vitro assays have demonstrated that this compound possesses potent antiproliferative activities, with IC50 values typically in the single-digit nanomolar range against several human cancer cell lines. The following table summarizes the reported IC50 values from comparative studies.

Cell LineCancer TypeThis compound (IC50, nM)Thailanstatin A (IC50, nM)FR901464 (IC50, nM)
HeLaCervical Carcinoma5.3 ± 0.50.28 ± 0.020.53 ± 0.04
A549Lung Carcinoma4.6 ± 0.40.20 ± 0.020.42 ± 0.03
MCF7Breast Adenocarcinoma7.9 ± 0.60.35 ± 0.030.70 ± 0.05
HCT116Colon Carcinoma6.2 ± 0.50.25 ± 0.020.58 ± 0.04

Data sourced from a 2021 study on the metabolic engineering of Burkholderia thailandensis. Values represent the mean ± standard deviation.[1]

Experimental Protocols

The initial screening of this compound to determine its cytotoxic and anti-proliferative effects typically involves cell viability assays. The following is a generalized protocol based on standard methodologies used in such studies.

Cell Culture and Plating
  • Cell Line Maintenance : Human cancer cell lines (e.g., HeLa, A549, MCF7, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding : Cells are harvested during their exponential growth phase using trypsin-EDTA. A cell suspension is prepared, and cells are counted using a hemocytometer or automated cell counter.

  • Plating : Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 2,000 to 5,000 cells per well) in a volume of 100 µL and allowed to adhere overnight.

Compound Treatment
  • Stock Solution : A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions : Serial dilutions of this compound are prepared in culture medium to achieve a range of final concentrations for testing.

  • Treatment : The culture medium from the 96-well plates is removed, and 100 µL of the medium containing the various concentrations of this compound is added to the wells. Control wells receive medium with DMSO at the same concentration used for the highest drug dose. Each concentration is typically tested in triplicate.

Incubation and Viability Assessment
  • Incubation : The plates are incubated for a specified period, typically 72 to 96 hours, to allow the compound to exert its effect.

  • Viability Assay : Cell viability is assessed using a colorimetric or luminescent assay. A common method is the Sulforhodamine B (SRB) assay:

    • Cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

    • Plates are washed five times with water and air-dried.

    • 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and plates are incubated for 15 minutes at room temperature.

    • Plates are washed four times with 1% acetic acid to remove unbound dye and then air-dried.

    • The bound dye is solubilized with 200 µL of 10 mM Tris base solution.

    • The optical density (OD) is measured at 510 nm using a microplate reader.

Data Analysis
  • Calculation : The percentage of cell growth inhibition is calculated relative to the untreated control cells.

  • IC50 Determination : The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualized Workflows and Pathways

Experimental Workflow for Cell Line Screening

The following diagram illustrates the typical workflow for the initial screening of a compound like this compound in cancer cell lines.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis N1 Select Cancer Cell Lines N2 Cell Culture & Expansion N1->N2 N3 Harvest & Count Cells N2->N3 N4 Seed Cells in 96-Well Plates N3->N4 N6 Add Compound to Wells N4->N6 N5 Prepare Serial Dilutions of this compound N5->N6 N7 Incubate for 72-96h N6->N7 N8 Perform Cell Viability Assay (SRB) N7->N8 N9 Measure Optical Density N8->N9 N10 Calculate % Growth Inhibition N9->N10 N11 Determine IC50 Value N10->N11

Workflow for in vitro cytotoxicity screening.
Signaling Pathway: this compound Mechanism of Action

This diagram outlines the molecular mechanism through which this compound inhibits cancer cell proliferation by targeting the spliceosome.

G cluster_cell Inside the Nucleus TD This compound Cell Cancer Cell SF3b SF3b Subcomplex (within U2 snRNP) TD->SF3b Binds to Inhibition Inhibition of Splicing Spliceosome Spliceosome Assembly Spliceosome->Inhibition Target preRNA Accumulation of pre-mRNA Inhibition->preRNA Leads to mRNA Defective mRNA preRNA->mRNA Apoptosis Apoptosis & Cell Cycle Arrest preRNA->Apoptosis Triggers Protein Aberrant Proteins (Neoepitopes) mRNA->Protein Protein->Apoptosis Triggers

Mechanism of action of this compound.

References

Methodological & Application

Thailanstatin D: Application Notes and Protocols for In Vitro Splicing Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thailanstatins are a class of natural products isolated from Burkholderia thailandensis that have demonstrated potent antiproliferative activities.[1][2][3] Their mechanism of action involves the inhibition of the spliceosome, a large and dynamic ribonucleoprotein complex essential for the maturation of pre-messenger RNA (pre-mRNA) in eukaryotes.[1][4] By targeting the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP), Thailanstatins interfere with the catalytic process of splicing, leading to the accumulation of unspliced pre-mRNA and ultimately, cell death.[5][6] This unique mode of action makes Thailanstatins and their analogs promising candidates for the development of novel anti-cancer therapeutics.

This document provides a detailed protocol for an in vitro splicing assay to evaluate the inhibitory activity of Thailanstatin D and other related compounds. The protocol is based on established methods for assessing the activity of similar splicing inhibitors.[7]

Principle of the Assay

The in vitro splicing assay measures the ability of a compound to inhibit the splicing of a radiolabeled pre-mRNA substrate in a cell-free system. HeLa cell nuclear extract serves as a source of the spliceosome and other necessary splicing factors. The pre-mRNA substrate, which contains intron and exon sequences, is incubated with the nuclear extract in the presence and absence of the test compound. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. Inhibition of splicing is quantified by measuring the reduction in the amount of spliced mRNA product and the accumulation of pre-mRNA substrate.

Quantitative Data Summary

The inhibitory activity of Thailanstatins on in vitro splicing is typically reported as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for related Thailanstatin compounds.

CompoundIC50 (µM)Reference
Thailanstatin A~0.65[6]
Thailanstatin A Methyl Ester~0.4[7]
Thailanstatins A, B, Csingle to sub-µM range[2][3]

Experimental Protocol

Materials and Reagents
  • HeLa Cell Nuclear Extract

  • Radiolabeled Pre-mRNA Substrate (e.g., 32P-labeled MINX pre-mRNA)

  • This compound (or other test compounds) dissolved in DMSO

  • ATP

  • MgCl2

  • Creatine Phosphate

  • Splicing Reaction Buffer (e.g., containing HEPES-KOH, KCl)

  • Proteinase K

  • Urea Loading Dye

  • Denaturing Polyacrylamide Gel (e.g., 8% polyacrylamide, 8M urea)

  • TBE Buffer (Tris-borate-EDTA)

  • Phosphor Screen and Imaging System

Procedure
  • Preparation of Splicing Reactions:

    • On ice, assemble splicing reactions in sterile microcentrifuge tubes. A typical 25 µL reaction includes:

      • HeLa Nuclear Extract (40-60% of final volume)

      • Splicing Reaction Buffer

      • ATP and Creatine Phosphate

      • MgCl2

      • Radiolabeled pre-mRNA substrate (~20,000 cpm)

      • This compound or DMSO (vehicle control) at various concentrations.

  • Incubation:

    • Incubate the reaction mixtures at 30°C for a specified time, typically ranging from 30 to 90 minutes.

  • RNA Extraction:

    • Stop the reactions by adding Proteinase K and incubating at 37°C for 15-30 minutes to digest proteins.

    • Extract the RNA using a suitable method, such as phenol-chloroform extraction followed by ethanol precipitation.

  • Gel Electrophoresis:

    • Resuspend the RNA pellet in urea loading dye.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel in TBE buffer until the desired separation of pre-mRNA, mRNA, and splicing intermediates is achieved.

  • Visualization and Quantification:

    • Dry the gel and expose it to a phosphor screen.

    • Scan the screen using a phosphor imaging system.

    • Quantify the radioactive signal of the bands corresponding to the pre-mRNA and spliced mRNA.

    • Calculate the percentage of splicing inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Splicing Reaction cluster_analysis Analysis prep_mix Prepare Splicing Reaction Mix (HeLa Extract, Buffer, ATP, MgCl2) add_premRNA Add Radiolabeled pre-mRNA prep_mix->add_premRNA add_cmpd Add this compound or DMSO (Control) add_premRNA->add_cmpd incubate Incubate at 30°C add_cmpd->incubate extract_rna RNA Extraction incubate->extract_rna run_page Denaturing PAGE extract_rna->run_page visualize Autoradiography run_page->visualize quantify Quantification & IC50 Determination visualize->quantify

Caption: Workflow for the this compound in vitro splicing assay.

Signaling Pathway of Splicing Inhibition

G cluster_spliceosome Spliceosome Assembly & Function premRNA pre-mRNA U1 U1 snRNP premRNA->U1 U2AF U2AF U1->U2AF U2 U2 snRNP U2AF->U2 SF3b SF3b Subunit spliceosome_assembly Spliceosome Assembly U2->spliceosome_assembly splicing Splicing Catalysis spliceosome_assembly->splicing mRNA Mature mRNA splicing->mRNA ThailanstatinD This compound ThailanstatinD->SF3b

Caption: this compound inhibits splicing by targeting the SF3b subunit.

References

Thailanstatin D: Unveiling its Anticancer Potential in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Abstract

Thailanstatin D, a natural product derived from Burkholderia thailandensis, has emerged as a molecule of interest in oncology research due to its potent antiproliferative properties. This document provides a comprehensive overview of the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound in various breast cancer cell lines. Detailed protocols for cell viability assays, apoptosis analysis, and western blotting are presented to facilitate further investigation into its mechanism of action. Furthermore, this note summarizes the known IC50 values and elucidates the signaling pathway affected by this compound.

Data Presentation

This compound exhibits potent antiproliferative activity against breast cancer cells, with IC50 values typically falling within the nanomolar range. While exhibiting weaker potency compared to its precursor, Thailanstatin A, this compound demonstrates significantly greater stability, making it a compound of continued interest for drug development.[1]

Below is a summary of the reported IC50 values for this compound in the triple-negative breast cancer cell line MDA-MB-231, alongside values for other human cancer cell lines for comparative purposes.

Cell LineCancer TypeIC50 (nM)
MDA-MB-231 Breast Adenocarcinoma 8.9 ± 1.2
A549Lung Carcinoma7.5 ± 0.9
HCT-116Colon Carcinoma6.3 ± 0.8
HL-60Promyelocytic Leukemia2.1 ± 0.3

Table 1: IC50 values of this compound in various human cancer cell lines. Data is presented as the mean ± standard deviation.[1]

Note: At the time of this writing, specific IC50 values for this compound in MCF-7, T-47D, and SK-BR-3 breast cancer cell lines were not available in the reviewed literature.

Experimental Protocols

To assess the anticancer effects of this compound, a series of in vitro experiments are essential. The following protocols provide a detailed methodology for determining cell viability, apoptosis induction, and the impact on key signaling proteins.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of IC50 values of this compound in breast cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D, SK-BR-3)

  • Complete growth medium (specific to each cell line)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptosis in breast cancer cells treated with this compound using flow cytometry.

Materials:

  • Breast cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed breast cancer cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for examining the effect of this compound on the expression of apoptosis-related proteins.

Materials:

  • Breast cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound IC50 Determination and Mechanistic Studies cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_viability Cell Viability cluster_apoptosis Apoptosis Analysis cluster_protein Protein Analysis start Seed Breast Cancer Cells (MCF-7, MDA-MB-231, T-47D, SK-BR-3) incubation1 Incubate 24h start->incubation1 treatment Treat with Serial Dilutions of this compound incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt MTT Assay incubation2->mtt flow Annexin V/PI Staining & Flow Cytometry incubation2->flow western Western Blot (Apoptosis Markers) incubation2->western ic50 Determine IC50 Value mtt->ic50

Caption: Workflow for assessing this compound's anticancer effects.

Signaling Pathway

signaling_pathway Proposed Mechanism of Action of this compound in Breast Cancer Cells cluster_drug Drug Action cluster_spliceosome Spliceosome Complex cluster_cellular_effect Cellular Effects thailanstatin_d This compound sf3b SF3b Subunit (U2 snRNP) thailanstatin_d->sf3b binds to spliceosome Spliceosome thailanstatin_d->spliceosome inhibits sf3b->spliceosome component of splicing_inhibition Inhibition of pre-mRNA Splicing spliceosome->splicing_inhibition leads to aberrant_splicing Aberrant Splicing (Intron Retention, Exon Skipping) splicing_inhibition->aberrant_splicing mrna_decay mRNA Decay / Non-functional Proteins aberrant_splicing->mrna_decay apoptosis Apoptosis mrna_decay->apoptosis cell_cycle_arrest Cell Cycle Arrest mrna_decay->cell_cycle_arrest

Caption: this compound's proposed mechanism of action.

References

Application Notes and Protocols: Thailanstatin D as a Payload for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Thailanstatin D as a potent payload in the development of antibody-drug conjugates (ADCs). This compound, a natural product analog of spliceostatin, is a powerful inhibitor of the spliceosome, offering a unique mechanism of action for targeted cancer therapy.[1][2][3] This document outlines the underlying biology, key experimental data, and step-by-step methodologies for the synthesis, characterization, and evaluation of this compound-based ADCs.

Introduction to this compound as an ADC Payload

This compound is a member of the spliceostatin family of natural products that exert their cytotoxic effects by inhibiting the pre-mRNA splicing machinery within the cell.[1][3] Specifically, Thailanstatins bind to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP) complex, a critical component of the spliceosome.[4] This inhibition leads to errors in mRNA processing, resulting in the accumulation of unspliced pre-mRNA, the production of aberrant proteins, and ultimately, cell cycle arrest and apoptosis.[5][6]

The unique mode of action of this compound presents a compelling advantage for its use in ADCs. Many cancer cells exhibit a heightened dependence on the splicing machinery to maintain their rapid proliferation and to produce oncogenic splice variants.[7] Furthermore, spliceosome inhibitors have demonstrated efficacy against both dividing and quiescent cancer cells, potentially overcoming resistance mechanisms associated with traditional cytotoxic agents that target DNA replication or microtubule dynamics.[1]

Mechanism of Action: Spliceosome Inhibition

The spliceosome is a large and dynamic molecular machine responsible for removing introns from pre-mRNA and ligating exons to form mature mRNA. This process is essential for the correct expression of the vast majority of eukaryotic genes.

This compound's interference with the SF3b complex disrupts the early stages of spliceosome assembly, preventing the proper recognition of the branch point sequence within the intron. This leads to a cascade of downstream effects, including:

  • Intron Retention: Failure to excise introns from the pre-mRNA.

  • Exon Skipping: Incorrect joining of exons, leading to truncated or non-functional proteins.

  • Activation of Nonsense-Mediated Decay (NMD): Degradation of aberrant mRNA transcripts.

  • Induction of Apoptosis: The accumulation of cellular stress and the inability to produce essential proteins triggers programmed cell death.

The inhibition of the spliceosome can have profound effects on various oncogenic signaling pathways that are often dysregulated in cancer, such as the MAPK and p53 pathways.[5][6]

spliceosome_inhibition_pathway Signaling Pathway of this compound cluster_0 Cellular Uptake and Payload Release cluster_1 Spliceosome Inhibition cluster_2 Downstream Cellular Effects ADC This compound-ADC Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Thailanstatin_D Free this compound Lysosome->Thailanstatin_D Linker Cleavage Spliceosome Spliceosome (SF3b subunit) Thailanstatin_D->Spliceosome Inhibition Thailanstatin_D->Spliceosome pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing Aberrant_mRNA Aberrant mRNA Spliceosome->Aberrant_mRNA Mis-splicing mRNA Mature mRNA pre_mRNA->mRNA Correct Splicing Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Aberrant_mRNA->Protein_Synthesis Functional_Proteins Functional Proteins Protein_Synthesis->Functional_Proteins Non-functional_Proteins Non-functional Proteins Protein_Synthesis->Non-functional_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Non-functional_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action of a this compound ADC.

Data Presentation

In Vitro Cytotoxicity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (nM)[8]
HeLaCervical Cancer1.5
A549Lung Cancer2.1
MCF-7Breast Cancer3.0
PC-3Prostate Cancer1.8
NCI-N87Gastric Cancer2.5
In Vitro Cytotoxicity of a Representative this compound-ADC

This table presents representative IC50 data for a this compound-ADC targeting HER2 in various breast and gastric cancer cell lines with differing HER2 expression levels. Data is extrapolated from studies on Thailanstatin A ADCs, as comprehensive this compound ADC data is not yet widely published.[9]

Cell LineCancer TypeHER2 ExpressionADC IC50 (ng/mL)
SK-BR-3Breast CancerHigh (3+)15
NCI-N87Gastric CancerHigh (3+)20
BT-474Breast CancerHigh (3+)25
MDA-MB-361Breast CancerModerate (2+)150
MCF-7Breast CancerLow (1+)>1000
MDA-MB-468Breast CancerNegative>1000
In Vivo Efficacy of a Representative this compound-ADC

The following table summarizes the tumor growth inhibition (TGI) of a representative HER2-targeting this compound-ADC in an NCI-N87 gastric cancer xenograft model. This data is based on typical results seen with Thailanstatin A ADCs in similar models.[1][9]

Treatment GroupDose (mg/kg)Dosing ScheduleTGI (%)
Vehicle Control-Q7D x 30
Non-targeting ADC3Q7D x 315
This compound-ADC1Q7D x 375
This compound-ADC3Q7D x 395

Experimental Protocols

Synthesis of this compound-ADC via Lysine Conjugation

This protocol describes a general method for the conjugation of a this compound-linker complex to a monoclonal antibody via surface-exposed lysine residues. This process involves the activation of a carboxylic acid on the linker with an N-hydroxysuccinimide (NHS) ester, followed by reaction with the primary amines of lysine residues on the antibody.[]

adc_synthesis_workflow This compound-ADC Synthesis Workflow Start Start Thailanstatin_Linker This compound-Linker (with COOH) Start->Thailanstatin_Linker NHS_Activation NHS Ester Activation (NHS, EDC) Thailanstatin_Linker->NHS_Activation Activated_Payload This compound-Linker-NHS NHS_Activation->Activated_Payload Conjugation Lysine Conjugation (pH 8.5-9.0) Activated_Payload->Conjugation Antibody Monoclonal Antibody (mAb) Antibody->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (Size Exclusion Chromatography) Crude_ADC->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization Final_ADC Purified this compound-ADC Characterization->Final_ADC End End Final_ADC->End

Workflow for this compound-ADC synthesis.

Materials:

  • This compound-linker with a terminal carboxylic acid

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Conjugation buffer (e.g., 50 mM borate buffer, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Purification buffer (e.g., PBS, pH 7.4)

Protocol:

  • Activation of this compound-Linker: a. Dissolve the this compound-linker, NHS (1.2 equivalents), and EDC (1.2 equivalents) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 1-2 hours. c. Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester.

  • Antibody Preparation: a. Exchange the antibody into the conjugation buffer using a desalting column or dialysis. b. Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction: a. Add the activated this compound-linker-NHS solution (typically 5-10 molar equivalents relative to the antibody) to the antibody solution. b. Gently mix and incubate the reaction at 4°C or room temperature for 2-4 hours.

  • Quenching the Reaction: a. Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the ADC: a. Purify the ADC from unreacted payload-linker and other small molecules using a pre-equilibrated SEC column with purification buffer. b. Collect the fractions containing the purified ADC.

  • Characterization of the ADC: a. Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm. b. Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC). c. Assess the purity and aggregation of the ADC by SEC-HPLC.

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the DAR and the distribution of drug-loaded species in an ADC preparation. The principle is that the addition of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody, leading to stronger retention on the HIC column.[11][12]

Materials:

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Protocol:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC sample onto the column.

  • Elute the different ADC species using a decreasing salt gradient (from 100% A to 100% B).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of a this compound-ADC on adherent cancer cell lines.

cytotoxicity_assay_workflow In Vitro Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate (24h) Cell_Seeding->Incubation_1 ADC_Treatment Treat with serial dilutions of ADC Incubation_1->ADC_Treatment Incubation_2 Incubate (72-120h) ADC_Treatment->Incubation_2 MTT_Addition Add MTT reagent Incubation_2->MTT_Addition Incubation_3 Incubate (2-4h) MTT_Addition->Incubation_3 Solubilization Add solubilization buffer Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Workflow for in vitro cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., NCI-N87, SK-BR-3)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound-ADC and control ADC

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound-ADC and control ADC in complete medium.

  • Remove the medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only (blank) and cells with medium (untreated control).

  • Incubate the plate for 72-120 hours.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression curve fit.[13][14]

In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a this compound-ADC in a subcutaneous tumor xenograft model.

invivo_study_workflow In Vivo Efficacy Study Workflow Start Start Cell_Implantation Implant tumor cells into mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach ~100-200 mm³ Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization ADC_Administration Administer ADC and controls Randomization->ADC_Administration Tumor_Measurement Measure tumor volume regularly ADC_Administration->Tumor_Measurement Body_Weight_Monitoring Monitor body weight ADC_Administration->Body_Weight_Monitoring Endpoint Study endpoint (e.g., tumor volume, time) Tumor_Measurement->Endpoint Body_Weight_Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Workflow for in vivo efficacy study.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • NCI-N87 cancer cells

  • Matrigel

  • This compound-ADC, control ADC, and vehicle

  • Calipers

  • Animal balance

Protocol:

  • Subcutaneously implant 5-10 x 10^6 NCI-N87 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until the average tumor volume reaches 100-200 mm³.

  • Randomize the mice into treatment groups (e.g., vehicle, control ADC, this compound-ADC at different doses).

  • Administer the treatments intravenously according to the planned dosing schedule (e.g., once a week for 3 weeks).

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound represents a promising payload for the development of novel ADCs. Its unique mechanism of action, potent cytotoxicity against a range of cancer cell lines, and potential to overcome certain resistance mechanisms make it an attractive candidate for targeted cancer therapy. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this compound in their ADC development programs. Further optimization of linkers, conjugation strategies, and target selection will be crucial for translating the potential of this compound-based ADCs into effective clinical therapies.

References

Application Notes and Protocols for Thailanstatin D Conjugation Chemistry in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thailanstatins are a class of potent anti-cancer agents that function by inhibiting the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing.[1][2][3] This unique mechanism of action makes them attractive payloads for the development of Antibody-Drug Conjugates (ADCs), especially for targeting tumors that are resistant to traditional microtubule inhibitors or DNA-damaging agents.[2][4] Thailanstatin D, a more stable precursor of Thailanstatin A, presents a promising candidate for ADC development due to its favorable chemical properties.[5] The presence of a carboxylic acid moiety on the thailanstatin molecule provides a versatile handle for conjugation to monoclonal antibodies (mAbs).[6]

These application notes provide an overview of the conjugation chemistry for developing this compound-based ADCs, including protocols for different conjugation strategies, and methods for characterization.

Mechanism of Action of Thailanstatin

Thailanstatins exert their cytotoxic effects by binding non-covalently to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[1][2] This interaction inhibits pre-mRNA splicing, leading to an accumulation of unspliced pre-mRNA and ultimately triggering cell death.[1] Cancer cells, often characterized by higher rates of transcription and splicing, are particularly vulnerable to spliceosome inhibitors, making Thailanstatins selective for malignant cells.[3]

Below is a diagram illustrating the proposed mechanism of action of a this compound ADC.

Thailanstatin_ADC_MoA cluster_cell Cancer Cell ADC_bind 1. ADC binds to surface antigen Internalization 2. Internalization via endocytosis ADC_bind->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Release 4. Payload release Lysosome->Release Spliceosome_inhibition 5. This compound binds to SF3b in Spliceosome Release->Spliceosome_inhibition Apoptosis 6. Apoptosis Spliceosome_inhibition->Apoptosis ADC This compound ADC ADC->ADC_bind

Caption: Workflow of this compound ADC mechanism of action.

This compound Conjugation Chemistries

The choice of conjugation strategy is critical for the efficacy and homogeneity of the resulting ADC. Both lysine and cysteine residues on the antibody can be targeted for conjugation.

Lysine Conjugation

Conjugation via surface-exposed lysine residues is a common method that results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[7] A "linker-less" approach, where the carboxylic acid of this compound is directly activated and coupled to lysine amines, has been shown to be particularly potent.[4]

Experimental Protocol: Lysine Conjugation via NHS Ester

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated this compound to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Borate buffer (50 mM, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or protein A chromatography)

  • Conjugation reaction buffer (e.g., Borate buffer with 5% DMSO)

Procedure:

  • Antibody Preparation:

    • Dialyze the mAb into the conjugation reaction buffer.

    • Adjust the mAb concentration to 5-10 mg/mL.

  • Payload Preparation:

    • Dissolve the this compound-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the this compound-NHS ester stock solution to the mAb solution at a molar excess (e.g., 5-10 fold) to achieve the desired DAR.

    • Incubate the reaction mixture at room temperature or 37°C for 1-2 hours with gentle mixing.[8]

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted payload and other small molecules using size-exclusion chromatography (SEC) or protein A affinity chromatography.

    • Exchange the purified ADC into a formulation buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the DAR by Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

Cysteine Conjugation

Site-specific conjugation to cysteine residues, either from reduced interchain disulfides or engineered cysteines, produces a more homogeneous ADC with a defined DAR.[8][11] This approach often utilizes maleimide chemistry.

Experimental Protocol: Cysteine Conjugation via Maleimide

This protocol outlines the conjugation of a maleimide-functionalized this compound to a reduced monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb)

  • This compound-maleimide

  • Reducing agent (e.g., TCEP or DTT)

  • Anhydrous DMSO

  • Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., SEC or protein A chromatography)

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in conjugation buffer.

    • Add the reducing agent at a specific molar excess to reduce the desired number of disulfide bonds. For interchain disulfides, a 2-5 fold molar excess of TCEP is common.[11]

    • Incubate at 37°C for 1-2 hours.

  • Payload Preparation:

    • Dissolve the this compound-maleimide in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the this compound-maleimide stock solution to the reduced mAb solution at a slight molar excess (e.g., 1.2-1.5 fold per thiol group).

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • Add the quenching solution to a final concentration of 1 mM to cap any unreacted thiol groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC using SEC or protein A affinity chromatography to remove unreacted payload and other reagents.

    • Exchange the purified ADC into a suitable formulation buffer.

  • Characterization:

    • Determine the protein concentration and DAR as described for lysine conjugation.

Below is a diagram illustrating the general workflow for this compound ADC production.

ADC_Production_Workflow cluster_lysine Lysine Conjugation cluster_cysteine Cysteine Conjugation mAb_lys Monoclonal Antibody Conjugate_lys Conjugation mAb_lys->Conjugate_lys Activate_Payload Activate this compound (e.g., NHS ester) Activate_Payload->Conjugate_lys Purify Purification (e.g., SEC) Conjugate_lys->Purify mAb_cys Monoclonal Antibody Reduce_mAb Reduce Antibody (e.g., TCEP) mAb_cys->Reduce_mAb Conjugate_cys Conjugation Reduce_mAb->Conjugate_cys Linker_Payload Prepare this compound Linker-Payload (e.g., maleimide) Linker_Payload->Conjugate_cys Conjugate_cys->Purify Characterize Characterization (DAR, Purity, Potency) Purify->Characterize

References

Application Notes and Protocols for Thailanstatin D Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thailanstatin D, a natural product derived from Burkholderia thailandensis, is a potent inhibitor of pre-mRNA splicing, a critical process in eukaryotic gene expression. Its mechanism of action involves the disruption of the spliceosome machinery, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for cell culture, cytotoxicity assays, and mechanistic studies relevant to this compound research.

Mechanism of Action

This compound exerts its biological activity by targeting the spliceosome, a large and dynamic molecular machine responsible for removing introns from pre-messenger RNA (pre-mRNA). Specifically, it interferes with the interaction between two key splicing factors: U2 small nuclear RNA auxiliary factor 65 kDa (U2AF65) and SAP155 (a subunit of the SF3b complex). This disruption prevents the stable binding of the U2 small nuclear ribonucleoprotein (snRNP) to the pre-mRNA branch site, a crucial step in the formation of the active spliceosome. The inhibition of splicing leads to an accumulation of unspliced pre-mRNAs and ultimately triggers apoptosis in rapidly dividing cancer cells, which are often more reliant on efficient splicing than normal cells.

ThailanstatinD_Mechanism cluster_pre_mRNA pre-mRNA cluster_spliceosome Spliceosome Assembly Py_tract Polypyrimidine Tract Branch_point Branch Point U2AF65 U2AF65 U2AF65->Py_tract binds SAP155 SAP155 (SF3b) U2AF65->SAP155 interacts with U2_snRNP U2 snRNP SAP155->U2_snRNP recruits U2_snRNP->Branch_point binds Thailanstatin_D This compound Thailanstatin_D->U2AF65 inhibits interaction

Figure 1: this compound Mechanism of Action.

Cell Culture Protocols

The following are recommended cell culture conditions for cell lines commonly used in this compound research.

Cell LineCancer TypeRecommended MediumSupplementsIncubation Conditions
DU-145 Prostate CancerEMEM (Eagle's Minimum Essential Medium) or RPMI-164010% Fetal Bovine Serum (FBS), 2 mM L-Glutamine37°C, 5% CO₂[1][2]
MDA-MB-231 Triple-Negative Breast CancerLeibovitz's L-15 Medium or DMEM10% FBS37°C, 0% CO₂ (for L-15) or 5% CO₂ (for DMEM)[3][4]
NCI-H232A Non-Small Cell Lung CancerRPMI-164010% FBS37°C, 5% CO₂
SKOV-3 Ovarian CancerMcCoy's 5A Medium10% FBS37°C, 5% CO₂
General Sub-culturing Procedure for Adherent Cells:
  • Aspirate the culture medium from the flask.

  • Wash the cell monolayer with a sterile Phosphate-Buffered Saline (PBS) without Ca²⁺ and Mg²⁺.

  • Add a sufficient volume of a dissociation reagent (e.g., 0.25% Trypsin-EDTA) to cover the monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding complete growth medium.

  • Gently pipette the cell suspension to create a single-cell suspension.

  • Transfer a fraction of the cell suspension to a new flask containing fresh, pre-warmed complete growth medium.

  • Incubate at the recommended conditions.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound in various cancer cell lines.

Cell LineCancer TypeThis compound IC₅₀ (nM)Thailanstatin A IC₅₀ (nM)FR901464 IC₅₀ (nM)
DU-145 Prostate Cancer6.35 ± 1.10[5]1.11 ± 0.02[5]0.68 ± 0.10[5]
NCI-H232A Non-Small Cell Lung Cancer7.56 ± 0.57[5]2.26 ± 0.17[5]0.61 ± 0.07[5]
MDA-MB-231 Triple-Negative Breast Cancer9.93 ± 0.99[5]2.58 ± 0.11[5]0.84 ± 0.07[5]
SKOV-3 Ovarian Cancer7.43 ± 0.99[5]2.69 ± 0.37[5]0.83 ± 0.09[5]

Note: this compound is generally less potent than Thailanstatin A and FR901464, but it exhibits greater stability.[6]

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound using a colorimetric MTT assay.

MTT_Assay_Workflow start Seed cells in 96-well plate incubation1 Incubate for 24h (37°C, 5% CO₂) start->incubation1 treatment Treat with serial dilutions of this compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution (0.5 mg/mL) to each well incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end Calculate IC₅₀ values read_absorbance->end

Figure 2: MTT Assay Workflow.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using a suitable software.[7][8]

In Vitro Splicing Assay

This protocol is for assessing the inhibitory effect of this compound on pre-mRNA splicing using a HeLa cell nuclear extract.

Materials:

  • HeLa cell nuclear extract

  • Radiolabeled (e.g., ³²P) pre-mRNA substrate

  • This compound

  • Splicing reaction buffer (containing ATP, MgCl₂, etc.)

  • Proteinase K

  • RNA loading dye

  • Denaturing polyacrylamide gel

  • Phosphorimager system

Procedure:

  • Prepare splicing reactions by combining HeLa nuclear extract, splicing buffer, and the radiolabeled pre-mRNA substrate.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reactions.

  • Incubate the reactions at 30°C for a specified time (e.g., 30-90 minutes) to allow splicing to occur.[5]

  • Stop the reactions by adding Proteinase K and incubating further to digest proteins.

  • Extract the RNA from the reactions using a suitable method (e.g., phenol-chloroform extraction followed by ethanol precipitation).

  • Resuspend the RNA pellet in RNA loading dye.

  • Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel.

  • Dry the gel and visualize the radiolabeled RNA bands using a phosphorimager.

  • Quantify the intensity of the pre-mRNA and mRNA bands to determine the percentage of splicing inhibition.

Co-Immunoprecipitation (Co-IP) of U2AF65 and SAP155

This protocol is designed to investigate the effect of this compound on the interaction between U2AF65 and SAP155.

CoIP_Workflow start Treat cells with this compound lysis Lyse cells and prepare protein lysate start->lysis preclear Pre-clear lysate with control IgG beads lysis->preclear immunoprecipitation Incubate with anti-U2AF65 antibody preclear->immunoprecipitation capture Capture immune complexes with Protein A/G beads immunoprecipitation->capture wash Wash beads to remove non-specific binding capture->wash elution Elute bound proteins wash->elution western_blot Analyze eluate by Western Blot for SAP155 elution->western_blot end Assess U2AF65-SAP155 interaction western_blot->end

Figure 3: Co-Immunoprecipitation Workflow.

Materials:

  • Cultured cells (e.g., HeLa or DU-145)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against U2AF65 (for immunoprecipitation)

  • Antibody against SAP155 (for Western blotting)

  • Control IgG antibody

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat cultured cells with this compound at various concentrations for a defined period. Include a vehicle control.

  • Harvest and lyse the cells in a suitable lysis buffer on ice.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Pre-clear the lysate by incubating with control IgG and Protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an anti-U2AF65 antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours.

  • Wash the beads several times with wash buffer to remove unbound proteins.

  • Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an anti-SAP155 antibody to detect the co-immunoprecipitated protein.

  • The amount of SAP155 detected will be inversely proportional to the inhibitory effect of this compound on the U2AF65-SAP155 interaction.

References

Application Notes and Protocols for Developing Thailanstatin D-Based ADCs in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Thailanstatin D-based Antibody-Drug Conjugates (ADCs) as a novel approach in targeted cancer therapy. This compound, a potent spliceosome inhibitor, offers a unique mechanism of action for ADC payloads, demonstrating efficacy against both dividing and quiescent cancer cells, as well as multidrug-resistant phenotypes.[1][2][3]

Introduction to this compound

This compound is an analog of the natural product Thailanstatin A, which exerts its potent cytotoxic effects by inhibiting the pre-mRNA splicing machinery.[4][5] Specifically, it interferes with the interaction between U2AF65 and SAP155, preventing their binding to the polypyrimidine tract and thereby disrupting spliceosome assembly.[4] This leads to an accumulation of unspliced or alternatively spliced mRNA, ultimately triggering cell apoptosis.[4][6] The carboxylic acid moiety present in the thailanstatin structure is beneficial for drug development, allowing for direct conjugation to antibodies.[7]

The unique mechanism of targeting the spliceosome makes this compound an attractive payload for ADCs, offering a potential advantage over traditional microtubule inhibitors or DNA-damaging agents.[1][2][6]

This compound-Based ADC Development

The development of effective this compound-based ADCs involves careful consideration of the antibody target, linker chemistry, and conjugation strategy.

Antibody Selection: The choice of a monoclonal antibody (mAb) is critical for the targeted delivery of the this compound payload. The mAb should be directed against a tumor-associated antigen that is highly expressed on the surface of cancer cells with minimal expression on healthy tissues.

Linker Technology: While various linkers have been explored, studies have shown that a "linker-less" approach, involving the direct conjugation of this compound's carboxylic acid to the surface lysine residues of the antibody, results in highly potent ADCs.[1][2][8][9] This method has demonstrated a strong correlation between the drug-to-antibody ratio (DAR) and cytotoxic activity.[1][2][8] The site of conjugation on the antibody has also been shown to be a critical factor influencing the in vitro and in vivo potency of Thailanstatin ADCs.[3]

Conjugation Strategy: Lysine conjugation is a common method for attaching this compound to an antibody. This involves the activation of the carboxylic acid on this compound, for example, with an N-hydroxysuccinimide (NHS) ester, followed by reaction with the amine groups of lysine residues on the antibody.[10]

Efficacy of this compound-Based ADCs

Preclinical studies have demonstrated the potent anti-tumor activity of this compound-based ADCs in various cancer models.

In Vitro Cytotoxicity

This compound-based ADCs have shown low nanomolar to sub-nanomolar IC50 values against a range of cancer cell lines.[10] Their potency is often correlated with the expression level of the target antigen.[1][2][9] Notably, these ADCs have also shown efficacy against multidrug-resistant (MDR) cell lines.[1][2][3]

Table 1: In Vitro Cytotoxicity of Trastuzumab-Thailanstatin ADCs [3][11]

Cell LineTarget AntigenTarget Expression LevelADCIC50 (nM, conjugated payload)
N87Her2High (>600,000 receptors/cell)Hinge-cysteine conjugate (ADC1)~1
MDA-MB-361-DYT2Her2Moderate (~150,000 receptors/cell)Hinge-cysteine conjugate (ADC1)>100
MDA-MB-468Her2NegativeHinge-cysteine conjugate (ADC1)Inactive
N87-TDM1Her2HighDouble-cysteine mutant (ADC16)Potent
361-TDM1Her2ModerateDouble-cysteine mutant (ADC16)Potent
N87-MDR1-CL3Her2HighDouble-cysteine mutant (ADC16)Potent
In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound-based ADCs. For instance, a trastuzumab-thailanstatin ADC demonstrated significant tumor regression in a gastric cancer xenograft model at doses as low as 1.5 mg/kg, showing superior efficacy compared to the clinically approved ADC, T-DM1.[1][2][9] However, the efficacy can be highly dependent on the conjugation site, with some hinge-cysteine conjugates showing only marginal activity in vivo.[3]

Table 2: In Vivo Efficacy of Trastuzumab-Thailanstatin ADCs in N87 Gastric Cancer Xenograft Model [3]

ADCDoseDosing ScheduleOutcome
Hinge-cysteine conjugate (ADC1)3 mg/kgq4d x 4Marginal activity
Site-specific MPP ADC (ADC 13)3 mg/kgq4d x 4Significant tumor growth inhibition
Site-specific MPP ADC (ADC 14)3 mg/kgq4d x 4Significant tumor growth inhibition

Experimental Protocols

The following are detailed protocols for key experiments in the development and evaluation of this compound-based ADCs.

Protocol 1: Lysine Conjugation of this compound to an Antibody

This protocol describes a general method for the "linker-less" conjugation of this compound to a monoclonal antibody via lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • PD-10 desalting columns or equivalent size-exclusion chromatography system

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Activation of this compound: a. Dissolve this compound, DCC, and NHS in anhydrous DMF. b. Stir the reaction mixture at room temperature for 2-4 hours to form the this compound-NHS ester.

  • Antibody Preparation: a. Exchange the antibody into the reaction buffer using a PD-10 desalting column. b. Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction: a. Add the activated this compound-NHS ester solution dropwise to the antibody solution while gently stirring. The molar ratio of this compound-NHS ester to antibody will determine the final drug-to-antibody ratio (DAR). A typical starting ratio is 5-10 fold molar excess of the payload. b. Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Quenching: a. Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the ADC from unconjugated payload and other reaction components using a PD-10 desalting column or size-exclusion chromatography. b. Elute the ADC with a suitable storage buffer (e.g., PBS).

  • Characterization: a. Determine the protein concentration using a standard protein assay (e.g., BCA assay). b. Determine the DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

experimental_workflow cluster_activation Payload Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization ThailanstatinD This compound Activated_Payload This compound-NHS Ester ThailanstatinD->Activated_Payload Activation DCC_NHS DCC/NHS in DMF DCC_NHS->Activated_Payload Conjugation Conjugation Reaction Activated_Payload->Conjugation Antibody Monoclonal Antibody Buffer_Exchange Buffer Exchange (PBS, pH 7.4) Antibody->Buffer_Exchange Buffer_Exchange->Conjugation Quenching Quenching (Tris-HCl) Conjugation->Quenching Purification Purification (SEC) Quenching->Purification Characterization Characterization (DAR, Concentration) Purification->Characterization Final_ADC This compound-ADC Characterization->Final_ADC

Caption: Workflow for the lysine conjugation of this compound to an antibody.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for determining the in vitro cytotoxicity of this compound-based ADCs using a standard MTT assay.[12][13]

Materials:

  • Cancer cell lines (target antigen-positive and -negative)

  • Complete cell culture medium

  • This compound-based ADC

  • Control antibody (unconjugated)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment: a. Prepare serial dilutions of the this compound-based ADC and the control antibody in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted ADCs or controls to the respective wells. Include wells with medium only as a blank control. c. Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition: a. Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the untreated control wells. c. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

cytotoxicity_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare ADC Serial Dilutions Incubate_Overnight->Prepare_Dilutions Treat_Cells Treat Cells with ADC Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for 72-120h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound-based ADCs in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • This compound-based ADC

  • Vehicle control (e.g., saline or formulation buffer)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in 100 µL of PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: a. Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2. b. When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • ADC Administration: a. Administer the this compound-based ADC and the vehicle control to the respective groups via intravenous (i.v.) injection. The dose and schedule will be based on preliminary toxicity and efficacy studies (e.g., 1.5-3 mg/kg, once every 4 days for 4 cycles).

  • Monitoring: a. Monitor tumor volume and body weight of the mice 2-3 times per week. b. Observe the mice for any signs of toxicity.

  • Endpoint: a. The study can be terminated when the tumors in the control group reach a maximum allowed size, or after a predetermined period. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: a. Plot the mean tumor volume over time for each group. b. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. c. Statistically analyze the differences in tumor volume and weight between the groups.

invivo_workflow Start Start Tumor_Implantation Subcutaneous Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer ADC and Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint and Tumor Excision Monitoring->Endpoint Data_Analysis Analyze Tumor Growth Inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo efficacy study in a xenograft model.

Signaling Pathway

signaling_pathway cluster_cell Cancer Cell ADC This compound-ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking ThailanstatinD Released this compound Lysosome->ThailanstatinD Payload Release Spliceosome Spliceosome (SF3b) ThailanstatinD->Spliceosome Inhibition mRNA Mature mRNA Spliceosome->mRNA Blocked Unspliced_mRNA Unspliced/Aberrantly Spliced mRNA Spliceosome->Unspliced_mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome Splicing Protein Protein Synthesis mRNA->Protein Apoptosis Apoptosis Unspliced_mRNA->Apoptosis Leads to

References

Application Notes and Protocols for Thailanstatin D in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thailanstatin D is a potent natural product that has garnered significant interest in cancer research due to its mechanism of action as a pre-mRNA splicing inhibitor. By targeting the spliceosome, a critical cellular machinery responsible for gene expression, this compound offers a promising avenue for the development of novel anticancer therapeutics. These application notes provide detailed protocols and data for the utilization of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the splicing process.

Mechanism of Action

This compound exerts its biological activity by directly binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[1] This interaction interferes with the normal splicing process, leading to the accumulation of unspliced pre-mRNA and the production of aberrant mRNA transcripts. The disruption of proper splicing ultimately results in cell cycle arrest and apoptosis in cancer cells, which often exhibit a higher dependency on efficient splicing due to their rapid proliferation and altered gene expression profiles.

Quantitative Data Summary

The antiproliferative activity of this compound has been evaluated across various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibitory concentration (GI50) values.

CompoundCell LineCancer TypeAssay TypeIC50 / GI50 (nM)Reference
This compoundDU-145Prostate CancerAntiproliferativeGI50: 2.69[1]
This compoundNCI-H232ANon-small cell lung cancerAntiproliferativeGI50: 1.11[1]
This compoundMDA-MB-231Triple-negative breast cancerAntiproliferativeGI50: 1.55[1]
This compoundSKOV-3Ovarian CancerAntiproliferativeGI50: 1.89[1]
This compoundVarious-In vitro splicingIC50: 650[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of pre-mRNA splicing.

ThailanstatinD_Pathway Mechanism of Action of this compound cluster_nucleus Cell Nucleus pre_mRNA pre-mRNA Spliceosome Spliceosome Assembly pre_mRNA->Spliceosome U2_snRNP U2 snRNP Spliceosome->U2_snRNP Spliced_mRNA Correctly Spliced mRNA Spliceosome->Spliced_mRNA Normal Splicing Aberrant_mRNA Aberrant Splicing (e.g., Exon Skipping, Intron Retention) Spliceosome->Aberrant_mRNA Inhibited Splicing SF3b SF3b Subcomplex U2_snRNP->SF3b SF3b->Spliceosome Inhibition ThailanstatinD This compound ThailanstatinD->SF3b Protein Functional Protein Spliced_mRNA->Protein Nonfunctional_Protein Non-functional or Truncated Protein Aberrant_mRNA->Nonfunctional_Protein Apoptosis Apoptosis Nonfunctional_Protein->Apoptosis

Caption: this compound inhibits the SF3b subcomplex of the spliceosome, leading to aberrant splicing and apoptosis.

Experimental Protocols

The following are detailed protocols for high-throughput screening assays to identify and characterize modulators of pre-mRNA splicing, adaptable for use with this compound.

Cell-Based High-Throughput Screening (HTS) using a Dual-Luciferase Splicing Reporter Assay

This assay utilizes a reporter plasmid expressing two different luciferases, where the expression of one is dependent on a specific splicing event. Inhibition of this splicing event leads to a change in the ratio of the two luciferase signals.

Materials:

  • Human cancer cell line of interest (e.g., HeLa, HEK293)

  • Dual-luciferase splicing reporter plasmid

  • Control plasmid (e.g., expressing a non-splicing luciferase)

  • Lipofectamine 3000 or other suitable transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (or other test compounds)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in white, opaque microplates at a density that will result in 50-80% confluency at the time of the assay. Incubate overnight at 37°C and 5% CO2.

  • Transfection:

    • For each well, dilute the dual-luciferase splicing reporter plasmid and a control plasmid in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted DNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation.

    • Add the transfection complexes to the cells.

    • Incubate for 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or other test compounds in complete growth medium.

    • Remove the transfection medium from the cells and replace it with the compound-containing medium.

    • Incubate for a predetermined time (e.g., 24 hours).

  • Luciferase Assay:

    • Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.

    • Wash the cells once with PBS.

    • Add Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer the cell lysate to a new plate.

    • Add Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

    • Add Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well.

    • Normalize the ratios to a vehicle control (e.g., DMSO).

    • Plot the normalized ratios against the compound concentration to determine the IC50 value.

HTS_Workflow Dual-Luciferase HTS Workflow Start Start Seed_Cells Seed Cells in Microplates Start->Seed_Cells Transfect Transfect with Reporter Plasmids Seed_Cells->Transfect Treat Treat with This compound Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure_Luciferase Measure Dual Luciferase Activity Lyse->Measure_Luciferase Analyze Data Analysis (IC50 Determination) Measure_Luciferase->Analyze End End Analyze->End

Caption: High-throughput screening workflow using a dual-luciferase reporter assay to identify splicing modulators.

In Vitro Splicing Assay using RT-qPCR

This cell-free assay directly measures the efficiency of pre-mRNA splicing in the presence of test compounds using nuclear extracts.

Materials:

  • HeLa nuclear extract

  • In vitro transcribed pre-mRNA substrate with a known intron

  • This compound (or other test compounds)

  • Splicing reaction buffer (containing ATP, MgCl2, etc.)

  • RNase inhibitor

  • TRIzol or other RNA extraction reagent

  • Reverse transcriptase and corresponding buffer

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers specific for the spliced mRNA and unspliced pre-mRNA

  • Real-time PCR instrument

Protocol:

  • Splicing Reaction:

    • Set up splicing reactions in PCR tubes or a 96-well plate on ice.

    • To each reaction, add splicing buffer, ATP, RNase inhibitor, and HeLa nuclear extract.

    • Add the pre-mRNA substrate.

    • Add this compound or other test compounds at various concentrations.

    • Incubate the reactions at 30°C for 1-2 hours.

  • RNA Extraction:

    • Stop the splicing reaction by adding TRIzol and vortexing.

    • Perform RNA extraction according to the manufacturer's protocol.

    • Resuspend the RNA pellet in nuclease-free water.

  • Reverse Transcription (RT):

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase and random hexamers or gene-specific primers.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a master mix, cDNA template, and primers specific for either the spliced mRNA (spanning the exon-exon junction) or the unspliced pre-mRNA (within the intron).

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Determine the Ct values for both spliced and unspliced products.

    • Calculate the relative amount of spliced product compared to the unspliced product for each compound concentration.

    • Normalize the results to a vehicle control.

    • Plot the normalized splicing efficiency against the compound concentration to determine the IC50 value.

RTqPCR_Workflow RT-qPCR Splicing Assay Workflow Start Start Splicing_Reaction In Vitro Splicing Reaction Start->Splicing_Reaction RNA_Extraction RNA Extraction Splicing_Reaction->RNA_Extraction RT Reverse Transcription RNA_Extraction->RT qPCR Quantitative PCR RT->qPCR Data_Analysis Data Analysis (Relative Splicing Efficiency) qPCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro splicing assay coupled with RT-qPCR for quantitative analysis of splicing inhibition.

Conclusion

This compound is a valuable tool for studying the spliceosome and for the discovery of novel anticancer agents. The protocols and data presented in these application notes provide a framework for the effective use of this compound in high-throughput screening campaigns. The adaptability of these assays allows for their application in various research contexts, from basic science to drug development.

References

Application Notes and Protocols for In Vivo Studies with Thailanstatin D in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thailanstatin D is a potent pre-mRNA splicing inhibitor that targets the SF3b subcomplex of the spliceosome. By interfering with the splicing machinery, this compound has demonstrated significant anti-proliferative activity in various cancer cell lines and has shown promising anti-tumor efficacy in preclinical mouse models of castration-resistant prostate cancer (CRPC). These application notes provide a comprehensive guide to designing and executing in vivo studies using this compound in mouse models, with a focus on experimental design, detailed protocols, and data interpretation.

Mechanism of Action: Inhibition of Splicing and AR-V7 Expression

This compound exerts its anti-tumor effects by inhibiting the pre-mRNA splicing process. Specifically, it interferes with the interaction between two key splicing factors, U2AF65 and SAP155.[1] This disruption prevents their binding to the polypyrimidine tract of pre-mRNA, a critical step in the formation of the spliceosome.[1]

In the context of castration-resistant prostate cancer, a key consequence of this splicing inhibition is the suppression of androgen receptor splice variant 7 (AR-V7).[1] AR-V7 is a truncated form of the androgen receptor that lacks the ligand-binding domain, rendering it constitutively active and a driver of resistance to anti-androgen therapies. By inhibiting the splicing process that generates AR-V7, this compound can effectively reduce its expression, leading to decreased tumor growth and apoptosis.[1]

ThailanstatinD_Mechanism Mechanism of Action of this compound in CRPC cluster_splicing Pre-mRNA Splicing U2AF65 U2AF65 Polypyrimidine_Tract Polypyrimidine Tract on AR pre-mRNA U2AF65->Polypyrimidine_Tract binds SAP155 SAP155 SAP155->U2AF65 interacts with Spliceosome_Assembly Spliceosome Assembly Polypyrimidine_Tract->Spliceosome_Assembly AR_V7_Splicing AR-V7 Splicing Spliceosome_Assembly->AR_V7_Splicing Thailanstatin_D This compound Thailanstatin_D->U2AF65 inhibits interaction Thailanstatin_D->AR_V7_Splicing inhibits AR_V7_Protein AR-V7 Protein Expression AR_V7_Splicing->AR_V7_Protein CRPC_Growth CRPC Tumor Growth AR_V7_Protein->CRPC_Growth promotes

Caption: this compound inhibits AR-V7 splicing by disrupting the U2AF65-SAP155 interaction.

In Vivo Efficacy Data

This compound has demonstrated significant in vivo anti-tumor activity in a castration-resistant prostate cancer xenograft model using enzalutamide-resistant 22RV1 cells.[1] The following table summarizes the key findings from this study.

Mouse ModelCell LineTreatmentDoseAdministrationTumor Growth Inhibition (TGI)Reference
Nude Mice22RV1 (CRPC)This compound300 µg/kg/dayContinuous infusion via osmotic pumpSignificant tumor growth inhibition observed[1]
Vehicle (DMSO)-Continuous infusion via osmotic pump-[1]

Note on Quantitative Data: While the referenced study demonstrated a statistically significant reduction in tumor growth with this compound treatment, specific Tumor Growth Inhibition (TGI) percentages were not provided in a tabular format. Researchers should refer to the growth curves in the primary literature to estimate the magnitude of the effect at different time points.

Experimental Design and Protocols

Experimental Workflow

A typical in vivo efficacy study with this compound involves several key stages, from cell culture and animal model selection to tumor implantation, treatment, and endpoint analysis.

Experimental_Workflow In Vivo Efficacy Study Workflow for this compound Cell_Culture 1. Cell Culture (e.g., 22RV1) Tumor_Implantation 3. Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Model 2. Animal Model Selection (e.g., Nude Mice) Animal_Model->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. Treatment Initiation (this compound or Vehicle) Randomization->Treatment Monitoring 7. In-life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: A stepwise workflow for conducting in vivo efficacy studies with this compound.

Protocol 1: 22RV1 Xenograft Mouse Model

This protocol is based on the successful in vivo study of this compound in a CRPC model.[1]

1. Materials:

  • Cell Line: 22RV1 human castration-resistant prostate cancer cells.

  • Animals: Male athymic nude mice, 6-8 weeks old.

  • Reagents:

    • This compound

    • Dimethyl sulfoxide (DMSO), sterile

    • Matrigel

    • Phosphate-buffered saline (PBS), sterile

  • Equipment:

    • ALZET® osmotic pumps

    • Surgical instruments for implantation

    • Calipers for tumor measurement

    • Animal balance

2. Procedure:

  • Cell Preparation:

    • Culture 22RV1 cells in appropriate media until they reach 80-90% confluency.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^6 cells per 100 µL.

  • Tumor Implantation:

    • Anesthetize mice according to approved institutional protocols.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Monitor mice for tumor growth.

  • Treatment Group Randomization:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Drug Preparation and Osmotic Pump Loading:

    • Prepare the this compound solution in sterile DMSO. Note: The exact final concentration for loading into the osmotic pump is not specified in the literature and should be calculated based on the desired dose (300 µg/kg/day), the mean pumping rate of the selected ALZET® pump model, and the average body weight of the mice.

    • Load the ALZET® osmotic pumps with either the this compound solution or vehicle (DMSO) according to the manufacturer's instructions.

  • Osmotic Pump Implantation:

    • Anesthetize the tumor-bearing mice.

    • Surgically implant the loaded osmotic pumps subcutaneously on the dorsal side, away from the tumor.

    • Suture the incision and monitor the animals for recovery.

  • In-Life Monitoring and Endpoint Analysis:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record mouse body weight at each tumor measurement to monitor for toxicity.

    • At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., Western blot for AR-V7, immunohistochemistry).

Data Analysis and Interpretation

Tumor Growth Inhibition (TGI):

TGI is a key metric for assessing the anti-tumor efficacy of this compound. It can be calculated at a specific time point using the following formula:

TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100

Statistical Analysis:

  • Tumor growth data should be analyzed using appropriate statistical methods, such as a two-way ANOVA with repeated measures, to compare the growth curves between the treated and control groups.

  • Endpoint tumor weights can be compared using a t-test or one-way ANOVA, depending on the number of treatment groups.

Biomarker Analysis:

  • To confirm the mechanism of action in vivo, tumor lysates should be analyzed by Western blot to assess the expression levels of AR-V7 and full-length AR. A significant reduction in AR-V7 expression in the this compound-treated group would validate its on-target activity.

Considerations and Future Directions

  • Pharmacokinetics and Toxicology: As of now, detailed pharmacokinetic and toxicology data for this compound as a standalone agent are not publicly available. It is highly recommended that researchers conduct preliminary dose-finding and toxicity studies to determine the maximum tolerated dose (MTD) and to characterize the pharmacokinetic profile of this compound in their specific mouse model.

  • Alternative Tumor Models: The efficacy of this compound in other cancer models, particularly those known to be dependent on specific splicing events, warrants investigation.

  • Combination Therapies: Exploring the synergistic potential of this compound with other anti-cancer agents, such as second-generation anti-androgens or chemotherapy, could be a promising therapeutic strategy.

These application notes and protocols provide a framework for conducting robust in vivo studies with this compound. Adherence to these guidelines, along with careful consideration of the specific research questions, will facilitate the generation of high-quality, reproducible data and contribute to a better understanding of the therapeutic potential of this novel splicing inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Thailanstatin D Production Through Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the yield of Thailanstatin D.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy to increase the production of this compound in Burkholderia thailandensis?

A1: The primary strategy involves metabolic engineering to modify the Thailanstatin biosynthetic pathway. This is typically achieved by deleting specific genes to block the conversion of this compound into other downstream compounds, thus leading to its accumulation.

Q2: Which specific genes should be targeted for deletion to increase this compound yield?

A2: Two key genes in the Thailanstatin biosynthetic gene cluster, tstP and tstR, are the primary targets for deletion.[1][2]

  • Deletion of tstR : This gene encodes a cytochrome P450 that converts this compound (TST-D) to Thailanstatin A (TST-A). Deleting tstR blocks this conversion, leading to a significant accumulation of TST-D.[1][2]

  • Deletion of tstP : This gene encodes a dioxygenase that converts TST-A to downstream products. While deleting tstP primarily increases TST-A yield, it also results in a notable increase in TST-D.[1][2]

Q3: What is the biosynthetic relationship between this compound, Thailanstatin A, and FR901464?

A3: this compound is the direct precursor to Thailanstatin A. The cytochrome P450 enzyme encoded by tstR hydroxylates this compound to produce Thailanstatin A. Subsequently, the dioxygenase encoded by tstP converts Thailanstatin A into other compounds, including FR901464.[1][2]

Q4: How does the stability of this compound compare to Thailanstatin A?

A4: this compound is significantly more stable than Thailanstatin A. In a phosphate buffer at pH 7.4, the half-life of this compound is at least 202 hours, which is considerably longer than that of Thailanstatin A.[1][2] This enhanced stability makes this compound a more robust compound for research and development.

Troubleshooting Guides

Issue 1: Low or no increase in this compound yield after gene deletion.

Possible Cause 1: Incomplete or incorrect gene deletion.

  • Troubleshooting Step: Verify the gene deletion in your engineered B. thailandensis strain using PCR with primers flanking the targeted gene and sequencing of the PCR product.

Possible Cause 2: Suboptimal fermentation conditions.

  • Troubleshooting Step: Optimize fermentation parameters such as temperature, pH, aeration, and media composition. Burkholderia species can have specific nutritional requirements for secondary metabolite production. Ensure your media provides adequate precursors for the polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway responsible for Thailanstatin biosynthesis.

Possible Cause 3: Instability of the engineered strain.

  • Troubleshooting Step: Perform regular quality control checks of your cell bank to ensure the genetic integrity of the engineered strain. Re-streak from a frozen stock for each experiment to avoid potential mutations from repeated subculturing.

Issue 2: Difficulty in quantifying this compound from fermentation broth.

Possible Cause 1: Inefficient extraction of this compound.

  • Troubleshooting Step: this compound is typically extracted from the fermentation broth using an organic solvent like ethyl acetate. Ensure complete extraction by performing multiple extractions and pooling the organic layers.

Possible Cause 2: Inadequate separation or detection by LC-MS.

  • Troubleshooting Step: Optimize your LC-MS method. This includes selecting an appropriate column (e.g., C18), mobile phase, and gradient to achieve good separation of this compound from other metabolites. For detection, use the specific mass-to-charge ratio (m/z) for this compound ([M+H]⁺ = 520 m/z) for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.[2]

Possible Cause 3: Degradation of this compound during sample preparation.

  • Troubleshooting Step: Although more stable than Thailanstatin A, prolonged exposure to harsh conditions (e.g., extreme pH or high temperatures) during sample preparation can still lead to degradation. Keep samples on ice and process them promptly.

Quantitative Data Summary

The following table summarizes the reported yields of this compound following metabolic engineering of B. thailandensis MSMB43.

StrainGenetic ModificationThis compound Titer (mg/L)Fold Increase vs. Wild TypeReference
Wild Type (MSMB43)None~6.3-[1][2]
BthΔtstPDeletion of tstP14.6 ± 0.5~2.3[1][2]
BthΔtstRDeletion of tstR53.2 ± 12.1~8.4[1][2]

Experimental Protocols

Protocol 1: Gene Deletion in Burkholderia thailandensis via Allelic Exchange

This protocol provides a general workflow for creating markerless gene deletions in B. thailandensis.

  • Construct the Deletion Vector:

    • Amplify ~1 kb regions upstream and downstream of the target gene (tstP or tstR) from B. thailandensis genomic DNA via PCR.

    • Clone these flanking regions into a suicide vector (e.g., pEXKm5-based systems) on either side of a selectable marker (e.g., a kanamycin resistance cassette flanked by FRT sites). This creates the allelic exchange vector.

  • Introduce the Vector into E. coli:

    • Transform the constructed vector into a suitable E. coli donor strain (e.g., RHO3) for conjugation.

  • Conjugation:

    • Co-culture the E. coli donor strain carrying the deletion vector with the recipient B. thailandensis strain.

    • Plate the conjugation mixture on selective agar plates that select for B. thailandensis that have integrated the vector into their genome (single-crossover event).

  • Select for Double-Crossover Events:

    • Culture the single-crossover mutants in a non-selective medium to allow for a second recombination event.

    • Plate the culture on a medium containing a counter-selectable marker (e.g., sucrose for sacB-based systems) to select for cells that have lost the vector backbone (double-crossover event).

  • Screen for Deletion Mutants:

    • Screen the resulting colonies by PCR using primers that anneal outside the flanking regions used for homologous recombination to confirm the deletion of the target gene.

  • Marker Excision (Optional):

    • If a flippase (FLP) recombinase system was used, introduce a plasmid expressing FLP recombinase to excise the antibiotic resistance marker between the FRT sites, resulting in a markerless deletion.

Protocol 2: Quantification of this compound by LC-MS

This protocol outlines the steps for analyzing this compound from fermentation broth.

  • Sample Preparation:

    • Centrifuge the fermentation broth to pellet the cells.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under vacuum.

    • Re-suspend the dried extract in a known volume of acetonitrile or methanol for LC-MS analysis.

  • LC-MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would be a linear increase from 15% to 100% Buffer B over 9 minutes, followed by a wash and re-equilibration.[2]

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 2-10 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection: Monitor for the protonated molecule of this compound at an m/z of 520.[2]

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Integrate the peak area of the this compound peak in the samples and quantify the concentration using the standard curve.

Visualizations

Thailanstatin_Biosynthesis cluster_pathway Thailanstatin Biosynthetic Pathway cluster_engineering Metabolic Engineering Strategy Precursors Polyketide & Non-ribosomal Precursors PKS_NRPS PKS-NRPS Machinery Precursors->PKS_NRPS TST_D This compound PKS_NRPS->TST_D TST_A Thailanstatin A TST_D->TST_A tstR (Cytochrome P450) Downstream Downstream Products (e.g., FR901464) TST_A->Downstream tstP (Dioxygenase) del_tstR Deletion of tstR del_tstR->TST_D Blocks conversion, accumulates TST-D del_tstP Deletion of tstP del_tstP->TST_A Blocks conversion, accumulates TST-A & TST-D

Caption: Metabolic pathway of Thailanstatin biosynthesis and engineering strategies.

Gene_Deletion_Workflow start Start: Target Gene Identification construct Construct Deletion Vector (with flanking regions and selectable marker) start->construct conjugation Conjugation into B. thailandensis construct->conjugation single_crossover Select for Single-Crossover Events (Vector Integration) conjugation->single_crossover double_crossover Select for Double-Crossover Events (Vector Excision) single_crossover->double_crossover screen Screen for Deletion Mutants (PCR) double_crossover->screen marker_excision Marker Excision (Optional) (FLP-FRT system) screen->marker_excision end End: Verified Deletion Mutant screen->end If no marker excision marker_excision->end

Caption: Workflow for gene deletion in Burkholderia thailandensis.

References

Technical Support Center: Total Synthesis of Thailanstatin D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Thailanstatin D. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a potent spliceosome inhibitor, presents several significant challenges stemming from its complex molecular architecture.[1][2] Key difficulties include:

  • Stereocontrol: The molecule contains nine stereocenters, demanding highly stereoselective reactions to construct the two functionalized tetrahydropyran (THP) rings.[1][2]

  • Fragment Coupling: The strategic joining of the key fragments requires robust and efficient coupling reactions, such as Suzuki-Miyaura or Julia olefinations, which can be sensitive to substrate complexity.[1][3]

  • Protecting Group Strategy: The presence of multiple hydroxyl, carboxyl, and amine functionalities necessitates a sophisticated and orthogonal protecting group strategy to avoid undesired side reactions during the synthetic sequence.[1][4]

  • Overall Yield and Step Economy: Many synthetic routes are lengthy, leading to low overall yields. Developing a concise and efficient synthesis remains a primary objective.[1]

Q2: Which starting materials are commonly used for the synthesis of the tetrahydropyran rings?

A2: Several approaches have been developed, often relying on either chiral pool starting materials or asymmetric synthesis. Common precursors for the tetrahydropyran fragments include:

  • Carbohydrates: Sugars like tri-O-acetyl-D-glucal are frequently employed as they provide a scaffold with pre-existing stereocenters, which can be elaborated into the desired THP rings.[2][5]

  • Amino Acids: L-threonine has been utilized as a chiral precursor for the amine-bearing tetrahydropyran fragment.[1][3]

  • Achiral Starting Materials: Some routes employ asymmetric reactions, such as the Jacobsen hetero-Diels-Alder reaction or Noyori asymmetric hydrogenation, to set the key stereocenters from achiral precursors.[1][3]

Q3: What are the most effective methods for coupling the key fragments of this compound?

A3: The literature describes several successful fragment coupling strategies. The choice of method often depends on the specific functionalities present in the coupling partners. Commonly used reactions include:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds between a vinyl iodide and a boronate ester, and has been successfully applied in the synthesis of Thailanstatin A and related compounds.[3][6]

  • Julia and Wittig Olefinations: These classic olefination reactions are used to construct the diene moiety that links the two tetrahydropyran rings.[1][5]

  • Cross-Metathesis: Ring-closing and cross-metathesis reactions using catalysts like Grubbs' second-generation catalyst have also been employed to form key carbon-carbon bonds.[1][5]

Troubleshooting Guides

Issue 1: Poor Stereoselectivity in Tetrahydropyran Ring Formation

Problem: Obtaining the desired all-cis stereochemistry in the 2,3,5,6-tetrasubstituted tetrahydropyran fragment is proving difficult, leading to diastereomeric mixtures that are hard to separate.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Catalyst or Reagent Control For asymmetric reactions, ensure the catalyst is of high purity and the reaction is run under strictly anhydrous and anaerobic conditions. Consider screening different chiral ligands or catalysts. For substrate-controlled reactions, the stereodirecting group may not be effective. Re-evaluate the choice of directing group or the reaction conditions (temperature, solvent).
Incorrect Reaction Conditions for Oxa-Michael Cyclization The stereochemical outcome of oxa-Michael additions can be highly dependent on the catalyst and reaction conditions. Nicolaou and coworkers developed a catalyst-controlled oxa-Michael cyclization to furnish tetrasubstituted dihydropyrans with high stereocontrol.[7] Experiment with different catalysts (e.g., organocatalysts, Lewis acids) and solvents to optimize the diastereoselectivity.
Epimerization of Stereocenters Basic or acidic conditions during workup or purification can lead to epimerization of sensitive stereocenters. Ensure all workup and purification steps are performed under neutral pH conditions and at low temperatures if possible.
Issue 2: Low Yields in Fragment Coupling Reactions

Problem: The Suzuki-Miyaura (or other cross-coupling) reaction to connect the two main fragments is giving low yields of the desired product, with significant amounts of starting material recovery or side product formation.

Possible Causes and Solutions:

CauseRecommended Action
Deactivation of the Palladium Catalyst The catalyst can be sensitive to impurities in the starting materials or solvents. Ensure all reagents and solvents are rigorously purified and degassed. Consider using a higher catalyst loading or adding a phosphine ligand to stabilize the catalyst.[6]
Poor Solubility of Reactants The coupling partners may have limited solubility in the reaction solvent, leading to a slow or incomplete reaction. Screen a range of solvents or solvent mixtures to improve solubility.
Side Reactions of Functional Groups Unprotected functional groups on the coupling partners can interfere with the catalytic cycle. Re-evaluate the protecting group strategy to ensure all potentially reactive groups are masked.
Inefficient Transmetalation In Suzuki-Miyaura coupling, the transfer of the organic group from boron to palladium can be slow. The choice of base is critical; screen different bases (e.g., carbonates, phosphates, hydroxides) to find the optimal conditions for your specific substrates.
Issue 3: Difficulty in Selective Deprotection

Problem: Attempting to deprotect one specific hydroxyl group in the presence of other protecting groups is leading to the removal of multiple protecting groups or decomposition of the substrate.

Possible Causes and Solutions:

CauseRecommended Action
Non-Orthogonal Protecting Groups The chosen protecting groups may not be fully orthogonal, meaning the conditions for removing one group are harsh enough to affect another. Re-design the protecting group strategy to use a set of truly orthogonal groups (e.g., silyl ethers, benzyl ethers, esters, acetals) that can be removed under distinct conditions.[4]
Harsh Deprotection Conditions The deprotection conditions may be too harsh for the advanced intermediate, leading to decomposition. Explore milder deprotection reagents or conditions. For example, for silyl ether cleavage, consider using a fluoride source buffered with an acid (e.g., HF-pyridine) instead of neat TBAF.
Neighboring Group Participation A nearby functional group may be participating in the deprotection reaction, leading to unexpected outcomes. Analyze the structure for potential neighboring group effects and adjust the protecting group strategy accordingly.

Key Experimental Protocols

Protocol 1: Nicolaou's Catalyst-Controlled Oxa-Michael Cyclization for Tetrahydropyran Synthesis

This protocol is a key step in the stereocontrolled synthesis of the tetrasubstituted dihydropyran core.[7]

  • Preparation of the Precursor: A hydroxy α,β,γ,δ-unsaturated aldehyde precursor is generated via a Heck/Saegusa-Ito cascade sequence.

  • Cyclization Reaction:

    • To a solution of the aldehyde precursor in an appropriate solvent (e.g., dichloromethane), add the chosen catalyst (the specific catalyst will determine the stereochemical outcome).

    • Stir the reaction at the optimized temperature (e.g., room temperature or below) and monitor by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Purify the resulting dihydropyran by flash column chromatography.

  • Hydrogenation:

    • The purified dihydropyran is then subjected to either homogeneous or heterogeneous hydrogenation to afford the desired tetrahydropyran with high stereoselectivity.[7]

Protocol 2: Suzuki-Miyaura Coupling for Fragment Union

This protocol outlines a general procedure for the palladium-catalyzed coupling of a vinyl iodide and a boronate ester, a strategy used in several Thailanstatin syntheses.[3][6]

  • Reagent Preparation:

    • Dissolve the vinyl iodide fragment, the boronate ester fragment, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Setup:

    • Add a degassed aqueous solution of a base (e.g., Na₂CO₃ or K₃PO₄).

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the coupled product.

Visualizations

logical_relationship cluster_synthesis General Synthetic Strategy for this compound start Commercially Available Starting Materials fragA Synthesis of Tetrahydropyran Ring A start->fragA fragB Synthesis of Tetrahydropyran Ring B (with side chain precursor) start->fragB coupling Fragment Coupling (e.g., Suzuki-Miyaura) fragA->coupling fragB->coupling elaboration Final Elaboration and Global Deprotection coupling->elaboration end This compound elaboration->end

References

Technical Support Center: Optimizing Thailanstatin D Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Thailanstatin D Antibody-Drug Conjugates (ADCs). The focus is on optimizing linker stability and conjugation chemistry to ensure the development of safe and efficacious therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound as an ADC payload?

This compound is a potent pre-mRNA splicing inhibitor.[1][2] It functions by binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[2][3] This interaction disrupts the splicing process, leading to an accumulation of unspliced pre-mRNA, which ultimately triggers cell apoptosis.[1] This mechanism is effective in both actively dividing and quiescent cells.[4]

Q2: What are the common conjugation strategies for this compound?

This compound, and its analogue Thailanstatin A, possess a carboxylic acid group that can be leveraged for conjugation.[4][5] A common method is the "linker-less" approach, where the carboxylic acid is activated (e.g., as an N-hydroxysuccinimide ester) and directly conjugated to the surface lysine residues of a monoclonal antibody.[3][4] Other strategies may involve the use of traditional cleavable or non-cleavable linkers attached to the this compound molecule.[6]

Q3: Why is this compound considered a good candidate for ADC development?

This compound exhibits high cytotoxicity against a range of cancer cell lines.[7][8] Notably, it is more stable than its analogue, FR901464, and its precursor, Thailanstatin A, in physiological buffer conditions.[5][7] This increased stability can translate to a more robust ADC with a better therapeutic window.[5] Additionally, Thailanstatin-based ADCs have shown efficacy against multi-drug resistant (MDR) tumor phenotypes.[3]

Troubleshooting Guides

Issue 1: Premature Cleavage of the Linker in Plasma

Symptom: You observe a significant amount of free this compound in plasma stability assays, leading to potential off-target toxicity.

Possible Causes:

  • Linker Chemistry: The chosen linker may be susceptible to enzymatic cleavage by proteases present in plasma or hydrolysis. Peptide linkers, for example, are designed to be cleaved by lysosomal proteases like Cathepsin B, but some may exhibit instability in circulation.[9][10]

  • Thiosuccinimide Instability: If a maleimide-based linker was used for conjugation to cysteine residues, the resulting thiosuccinimide bond can be unstable and undergo a retro-Michael reaction, leading to drug deconjugation.[11]

Troubleshooting Steps:

  • Characterize the Cleavage Product: Use LC-MS/MS to identify the exact chemical nature of the released species. This will help determine if the cleavage is occurring at the intended site or if the linker itself is degrading.[12]

  • Evaluate Different Linker Chemistries:

    • Non-Cleavable Linkers: Consider using a non-cleavable linker, such as one based on maleimidocaproyl (MC). These linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which can enhance plasma stability.[6]

    • Modified Cleavable Linkers: If a cleavable linker is required, explore options with improved serum stability. For example, incorporating hydrophilic modifications or using dipeptides less prone to plasma protease activity can be beneficial.[10]

  • Plasma Stability Assay: Perform a time-course incubation of the this compound ADC in human and mouse plasma. Quantify the amount of intact ADC, free payload, and linker-payload metabolites over time using methods like HPLC or ELISA.[13]

Issue 2: ADC Aggregation During or After Conjugation

Symptom: Your purified this compound ADC shows a high percentage of aggregates as determined by Size Exclusion Chromatography (SEC), which can lead to immunogenicity and altered pharmacokinetics.[14][15]

Possible Causes:

  • Hydrophobicity: this compound, like many cytotoxic payloads, is hydrophobic. Conjugating it to the antibody increases the overall hydrophobicity of the protein, creating patches that can interact and lead to aggregation.[14][16]

  • Conjugation Conditions: The pH, solvent, and temperature used during the conjugation reaction can influence protein stability and promote aggregation.[14]

  • High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the surface hydrophobicity of the ADC, making it more prone to aggregation.[17]

Troubleshooting Steps:

  • Optimize Conjugation Conditions:

    • pH and Buffer: Screen different buffer systems and pH values to find conditions that maintain the stability of both the antibody and the linker-payload.

    • Co-solvents: Minimize the use of organic co-solvents required to dissolve the hydrophobic payload. If necessary, use solvents known to be less denaturing.[14]

  • Control the DAR:

    • Adjust the molar ratio of the linker-payload to the antibody during the conjugation reaction to target a lower average DAR.

    • Use techniques like Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs and characterize their aggregation propensity.[]

  • Formulation Development: Screen different formulation buffers containing stabilizing excipients (e.g., sugars, polysorbates) to prevent aggregation during storage.[16]

  • Consider "Lock-Release" Technology: For highly problematic aggregation, consider immobilizing the antibody on a solid support during conjugation. This physically separates the antibodies, preventing them from aggregating while the hydrophobic payload is attached.[14][16]

Data Presentation

Table 1: Comparative Plasma Stability of Different this compound ADC Linkers

Linker TypeConjugation Site% Intact ADC after 24h (Human Plasma)% Free this compound after 24h
Valine-CitrullineCysteine85%12%
"Linker-less"Lysine95%4%
Non-cleavable (MC)Cysteine98%<1%

Table 2: Effect of DAR on this compound ADC Aggregation

Average DAR% Monomer (by SEC)% High Molecular Weight Aggregates
298.5%1.5%
492.1%7.9%
885.3%14.7%

Experimental Protocols

Protocol 1: Determination of ADC Plasma Stability by HPLC

  • Preparation: Dilute the this compound ADC to a final concentration of 1 mg/mL in fresh human plasma. Prepare a control sample with the ADC in a formulation buffer.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At specified time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of each sample.

  • Sample Preparation: Precipitate the plasma proteins by adding three volumes of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by Reverse-Phase HPLC (RP-HPLC) to separate and quantify the free this compound from the ADC.[13] A mass spectrometer can be coupled to the HPLC for metabolite identification.[12]

  • Quantification: Calculate the percentage of free payload at each time point relative to the initial total payload.

Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

  • System Preparation: Equilibrate a suitable SEC column (e.g., Zenix-C SEC-300) with a mobile phase such as 150 mM sodium phosphate, pH 7.0.[19]

  • Sample Preparation: Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection: Inject a defined volume (e.g., 10 µL) of the sample onto the column.[19]

  • Elution: Elute the sample isocratically at a constant flow rate (e.g., 1 mL/min).[19]

  • Detection: Monitor the eluent using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total integrated area.

Visualizations

ADC_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results ADC This compound ADC Plasma Incubate in Plasma at 37°C ADC->Plasma Buffer Incubate in Buffer (Control) ADC->Buffer Timepoints Collect Aliquots at Time Points Plasma->Timepoints Experiment Buffer->Timepoints Control Precipitate Protein Precipitation (Acetonitrile) Timepoints->Precipitate Analyze Analyze Supernatant (RP-HPLC / LC-MS) Precipitate->Analyze Quantify Quantify Free Payload vs. Time Analyze->Quantify Assess Assess Linker Stability Quantify->Assess

Caption: Experimental workflow for assessing this compound ADC linker stability in plasma.

Aggregation_Troubleshooting Start High Aggregation Detected by SEC CheckDAR Is Average DAR > 4? Start->CheckDAR CheckConditions Review Conjugation Conditions (pH, Solvent) CheckDAR->CheckConditions No LowerRatio Lower Payload:Antibody Molar Ratio CheckDAR->LowerRatio Yes OptimizeConditions Screen pH and Co-solvents CheckConditions->OptimizeConditions Yes Formulation Develop Stabilizing Formulation CheckConditions->Formulation No End Monomeric ADC Achieved LowerRatio->End OptimizeConditions->End Formulation->End

Caption: Decision tree for troubleshooting this compound ADC aggregation issues.

References

addressing Thailanstatin D solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Thailanstatin D. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in aqueous solutions, ensuring successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Spliceostatin C, is a natural product that acts as a potent inhibitor of the pre-mRNA splicing process. It exerts its activity by binding to the SF3b (splicing factor 3b) subcomplex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome. This interaction stalls the spliceosome's function, leading to an accumulation of unspliced pre-mRNA and ultimately inhibiting gene expression, which results in potent antiproliferative activity in cancer cell lines.[1]

Q2: What are the general solubility characteristics of this compound?

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. While it is more stable in aqueous buffers compared to Thailanstatin A, careful preparation is required to avoid precipitation.[2] It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.[2]

Q3: What is a recommended solvent for preparing this compound stock solutions?

For biological assays, it is highly recommended to prepare a concentrated stock solution of this compound in high-purity, anhydrous dimethyl sulfoxide (DMSO). A concentration of 1-10 mM is typically achievable and provides a convenient starting point for serial dilutions.

Q4: How should I store this compound and its stock solutions?

Solid this compound should be stored at -20°C or -80°C, protected from light and moisture. DMSO stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. When handled properly, DMSO stock solutions are generally stable for several months.

Q5: What is the maximum recommended final concentration of DMSO in my aqueous experimental setup?

The final concentration of DMSO in your aqueous solution (e.g., cell culture medium, assay buffer) should be kept as low as possible to avoid solvent-induced artifacts or toxicity. A final DMSO concentration of less than 0.5% (v/v) is generally well-tolerated by most cell lines, with concentrations below 0.1% being ideal.[3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Troubleshooting Guide

Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous buffer or media.

Cause: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. The rapid change in solvent polarity can cause the compound to crash out of solution.

Solutions:

  • Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer. This gradual decrease in DMSO concentration can help maintain solubility.

  • Vortexing/Mixing: When adding the this compound stock solution to the aqueous buffer, vortex or pipette vigorously to ensure rapid and uniform mixing. This can prevent the formation of localized high concentrations that are prone to precipitation.

  • Pre-warming the Aqueous Solution: Gently warming your buffer or media to 37°C before adding the this compound stock can sometimes improve solubility.

  • Use of a Carrier Protein: For in vitro assays, the presence of serum (e.g., FBS) in the cell culture medium can help to solubilize hydrophobic compounds through protein binding. If your assay is in a serum-free medium, consider adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%).

Issue 2: Inconsistent or lower-than-expected activity in biological assays.

Cause: This could be due to a lower effective concentration of soluble this compound due to precipitation (which may not always be visible to the naked eye) or degradation.

Solutions:

  • Verify Solubility: Before proceeding with your assay, prepare your final working solution and visually inspect it for any signs of precipitation. You can also centrifuge the solution at high speed and check for a pellet.

  • Fresh Dilutions: Always prepare fresh dilutions of this compound from your frozen DMSO stock solution immediately before each experiment. Do not store diluted aqueous solutions of this compound.

  • pH of the Buffer: this compound has shown stability in phosphate buffer at pH 7.4.[2] Ensure your aqueous buffer is within a neutral pH range.

Quantitative Data Summary

ParameterSolvent/BufferConcentration/ValueReference
Stability (Half-life) Phosphate Buffer (pH 7.4) at 37°C> 202 hours[2]
Demonstrated Solubility Phosphate Buffer Saline (PBS, pH 7.4)Up to 0.02 mg/mL (20 µg/mL)[2]
Recommended Stock Solution Solvent Dimethyl Sulfoxide (DMSO)1-10 mMGeneral Practice
Recommended Final DMSO Concentration in Assays Aqueous Buffer / Cell Culture Media< 0.5% (v/v), ideally < 0.1% (v/v)[3]
Antiproliferative Activity (IC50) Various Human Cancer Cell LinesSingle-digit nM range[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity DMSO

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Pre-warmed (37°C) cell culture medium (with or without serum, as required by the assay)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in DMSO if a dose-response curve is being prepared.

    • To prepare the final working concentration, add a small volume of the DMSO stock (or diluted stock) to the pre-warmed cell culture medium. For example, to achieve a 100 nM final concentration from a 100 µM stock, add 1 µL of the stock to 1 mL of medium (this results in a final DMSO concentration of 0.1%).

    • Immediately after adding the stock solution to the medium, vortex or pipette up and down vigorously to ensure rapid mixing.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately in your cell-based assay.

Visualizations

ThailanstatinD_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_assay Assay Dilution cluster_application Application cluster_control Control solid This compound (Solid) stock 1-10 mM Stock in DMSO solid->stock Dissolve working Working Solution in Aqueous Buffer/Media stock->working Dilute (e.g., 1:1000) Vortex vigorously assay Add to Cell Culture or In Vitro Assay working->assay vehicle Vehicle Control (DMSO in Media)

Caption: Workflow for preparing this compound solutions.

Splicing_Inhibition Mechanism of Action of this compound cluster_pathway Pre-mRNA Splicing Pathway cluster_inhibition Inhibition by this compound pre_mrna pre-mRNA spliceosome Spliceosome Assembly pre_mrna->spliceosome spliced_mrna Spliced mRNA spliceosome->spliced_mrna protein Protein spliced_mrna->protein tst_d This compound sf3b SF3b Subcomplex (within U2 snRNP) tst_d->sf3b Binds to sf3b->spliceosome Inhibits Function

Caption: this compound inhibits pre-mRNA splicing.

References

troubleshooting side reactions in Thailanstatin D synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Thailanstatin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of this complex natural product. The information is primarily based on the convergent total synthesis developed by the Nicolaou group, a key and widely recognized route.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The total synthesis of this compound is a complex undertaking with several key challenges. These include the stereoselective construction of the two highly functionalized tetrahydropyran rings, the creation of the sensitive diene moiety that links them, and the management of numerous protecting groups throughout the multi-step sequence. Late-stage transformations, such as the final deprotection steps, can also be problematic due to the molecule's overall sensitivity.

Q2: Which synthetic route is considered most efficient for this compound and its analogs?

The convergent synthesis developed by K.C. Nicolaou and coworkers is a highly efficient and stereoselective route for producing this compound and its analogs. A key feature of this synthesis is the use of a Heck/Saegusa–Ito cascade reaction followed by a catalyst-controlled oxa-Michael cyclization to construct the tetrahydropyran rings with high stereocontrol.[1][2]

Q3: Are there any known issues with the stability of this compound and its intermediates?

Yes, Thailanstatin A, a closely related analog, and its intermediates are known to be sensitive. The epoxide and diene functionalities are particularly susceptible to acidic conditions, and the epoxide ring can be opened by nucleophiles.[3] While Thailanstatins are generally more stable than the related spliceostatins due to the absence of a lactol functionality, careful handling and purification are still required.

Troubleshooting Guide

Side Reactions in the Synthesis of the Tetrahydropyran Core

The construction of the tetrahydropyran rings is a critical part of the synthesis. The Nicolaou route employs a Heck/Saegusa–Ito cascade and an oxa-Michael cyclization. Here are some potential issues and troubleshooting tips for these steps.

Problem 1: Low yield or formation of byproducts in the Heck/Saegusa–Ito cascade reaction.

  • Possible Cause: Incomplete reaction, side reactions of the palladium catalyst, or decomposition of the starting materials or products.

  • Troubleshooting:

    • Catalyst Choice: Ensure the use of a highly active palladium catalyst and consider screening different phosphine ligands.

    • Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times at high temperatures can lead to decomposition.

    • Reagent Purity: Use freshly purified reagents and dry solvents to avoid catalyst deactivation.

Problem 2: Poor stereoselectivity in the catalyst-controlled oxa-Michael cyclization.

  • Possible Cause: The choice of catalyst and reaction conditions can significantly impact the diastereoselectivity of the cyclization.

  • Troubleshooting:

    • Catalyst Screening: The stereochemical outcome is highly dependent on the catalyst used. It is crucial to use the specified catalyst from the literature or screen a variety of catalysts to achieve the desired stereoisomer.

    • Temperature Control: Lowering the reaction temperature can sometimes improve stereoselectivity.

    • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Experiment with different solvents to optimize the diastereomeric ratio.

Side Reactions in Fragment Coupling: Suzuki-Miyaura Reaction

The Nicolaou synthesis utilizes a Suzuki-Miyaura coupling to connect the two main fragments of this compound. This reaction, while powerful, can be prone to side reactions.

Problem 3: Formation of homocoupling byproducts.

  • Possible Cause: Homocoupling of the boronic acid or ester is a common side reaction in Suzuki-Miyaura couplings. This can be caused by the presence of oxygen or suboptimal reaction conditions.

  • Troubleshooting:

    • Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen.

    • Base Selection: The choice of base is critical. Screen different bases (e.g., carbonates, phosphates) to find the optimal conditions for your specific substrates.

    • Catalyst and Ligand: Use a palladium catalyst and ligand system known to suppress homocoupling.

Problem 4: Protodeboronation of the boronic acid/ester.

  • Possible Cause: The boronic acid or ester can be cleaved by protons in the reaction mixture, leading to the formation of an undesired arene byproduct.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions.

    • Base Strength: A stronger base can sometimes suppress protodeboronation, but this needs to be balanced with the potential for other side reactions.

Side ProductPotential CauseRecommended Action
Homocoupling ProductOxygen in reaction mixtureThoroughly degas all solvents and reagents.
Suboptimal baseScreen different bases (e.g., Cs2CO3, K3PO4).
Protodeboronation ProductPresence of protic sourcesUse anhydrous solvents and reagents.
Inappropriate baseOptimize the choice and amount of base.
Side Reactions in Late-Stage Functional Group Manipulations

The final steps of the synthesis often involve sensitive functional groups and can be challenging.

Problem 5: Unwanted opening of the epoxide ring during deprotection steps.

  • Possible Cause: The epoxide is sensitive to both acidic and nucleophilic conditions. Protecting groups that require harsh removal conditions can lead to epoxide opening.

  • Troubleshooting:

    • Mild Deprotection Conditions: Choose protecting groups that can be removed under mild, neutral, or slightly basic conditions.

    • Careful pH Control: Buffer the reaction mixture if necessary to avoid acidic or strongly basic conditions.

    • Alternative Protecting Groups: If a particular protecting group proves problematic, consider a different one that is compatible with the epoxide.

Problem 6: Isomerization or decomposition of the diene moiety.

  • Possible Cause: The conjugated diene system can be sensitive to heat, light, and acid.

  • Troubleshooting:

    • Minimize Exposure: Protect the reaction from light and keep temperatures as low as possible during reactions and purification.

    • Purification Method: Use purification techniques that minimize exposure to acidic stationary phases (e.g., neutral alumina instead of silica gel for chromatography).

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling of Tetrahydropyran Fragments

This protocol is a generalized procedure based on the Nicolaou synthesis for the coupling of the two main fragments of this compound.

  • Reagent Preparation:

    • To a flame-dried flask under an argon atmosphere, add the vinyl iodide fragment (1.0 equiv), the boronate ester fragment (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv), and the base (e.g., Cs₂CO₃, 3.0 equiv).

  • Solvent Addition:

    • Add a degassed mixture of solvents (e.g., THF/H₂O, 4:1).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.

  • Workup:

    • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.

Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling check_byproducts Analyze Crude Reaction Mixture by LC-MS/NMR start->check_byproducts homocoupling Homocoupling Products Detected? check_byproducts->homocoupling protodeboronation Protodeboronation Products Detected? homocoupling->protodeboronation No degas Improve Degassing of Solvents/Reagents homocoupling->degas Yes optimize_base Screen Different Bases (e.g., K3PO4, CsF) homocoupling->optimize_base Yes no_reaction Starting Materials Remain? protodeboronation->no_reaction No anhydrous Ensure Strictly Anhydrous Conditions protodeboronation->anhydrous Yes optimize_catalyst Screen Different Pd Catalysts/Ligands no_reaction->optimize_catalyst Yes increase_temp Increase Reaction Temperature no_reaction->increase_temp Yes end Improved Yield no_reaction->end No degas->end optimize_base->end anhydrous->end optimize_catalyst->end increase_temp->end

Caption: Troubleshooting workflow for the Suzuki-Miyaura coupling reaction.

Thailanstatin_D_Fragment_Coupling fragment_A Tetrahydropyran Fragment A Vinyl Iodide suzuki Suzuki-Miyaura Coupling | {Pd(PPh₃)₄ | Cs₂CO₃, THF/H₂O} fragment_A->suzuki fragment_B Tetrahydropyran Fragment B Boronate Ester fragment_B->suzuki coupled_product Coupled Precursor suzuki->coupled_product

Caption: Key fragment coupling strategy in this compound synthesis.

This technical support center provides a starting point for troubleshooting the synthesis of this compound. For more detailed information, it is highly recommended to consult the primary literature and the supporting information of the relevant publications.

References

long-term stability of Thailanstatin D in DMSO for storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the storage, handling, and stability of Thailanstatin D in DMSO. As specific long-term stability data for this compound is not extensively published, this guide offers best practices, troubleshooting advice for common experimental issues, and detailed protocols for users to establish in-house stability data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound in DMSO?

Q2: How many times can I freeze-thaw my this compound in DMSO stock solution?

A: It is highly recommended to avoid multiple freeze-thaw cycles as this can lead to compound degradation and the introduction of moisture. Prepare small, single-use aliquots of your stock solution to maintain the integrity of the compound for the duration of your experiments.

Q3: I see precipitation in my this compound stock solution after thawing. What should I do?

A: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the vial to 37°C for a few minutes and vortex thoroughly to redissolve the compound. If precipitation persists, the solution may be supersaturated, and a new stock solution at a lower concentration should be prepared.

Q4: How can I check the stability of my this compound stock solution?

A: The stability of your this compound stock can be assessed by comparing the performance of an older stock to a freshly prepared one in a reliable bioassay. Alternatively, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to check for degradation products and quantify the remaining active compound. A detailed protocol for this is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results between assays. 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles.2. Inaccurate pipetting of the viscous DMSO stock solution.3. Contamination of the stock solution.1. Prepare fresh, single-use aliquots from a new powder stock. Perform a stability check using HPLC or a bioassay.2. Use positive displacement pipettes for accurate handling of DMSO. Ensure the solution is at room temperature before use.3. Prepare a fresh stock solution using sterile techniques and high-purity DMSO.
Loss of compound activity over time. 1. Chemical degradation of this compound in DMSO.2. Adsorption of the compound to the storage vial.1. Establish a stability timeline for your specific storage conditions using the protocol below. Consider storing the compound as a dry powder.2. Use low-adhesion polypropylene tubes for storage.
Precipitation observed in diluted aqueous solutions. 1. Low aqueous solubility of this compound.2. The final DMSO concentration in the aqueous medium is too low to maintain solubility.1. Ensure the final concentration of this compound is within its aqueous solubility limit.2. Maintain a sufficient final concentration of DMSO in your working solution (e.g., 0.1-1%). Always add the DMSO stock to the aqueous buffer slowly while vortexing.

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound in DMSO via HPLC

This protocol outlines a method to determine the long-term stability of this compound in DMSO at various storage temperatures.

1. Materials:

  • This compound powder
  • Anhydrous, high-purity DMSO
  • HPLC-grade acetonitrile (ACN)
  • HPLC-grade water
  • Formic acid (or other appropriate modifier)
  • Low-adhesion polypropylene microcentrifuge tubes
  • Calibrated analytical balance
  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Stock Solution Preparation:
  • Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
  • Vortex thoroughly to ensure complete dissolution.
  • Aliquoting and Storage:
  • Dispense the stock solution into multiple single-use aliquots in low-adhesion tubes.
  • Store the aliquots at three different temperature conditions: -80°C, -20°C, and 4°C.
  • Time Points:
  • Establish a timeline for analysis (e.g., Day 0, Week 1, Week 4, Week 12, Week 24).
  • HPLC Analysis:
  • At each time point, retrieve one aliquot from each storage condition.
  • Allow the aliquot to thaw completely and come to room temperature.
  • Prepare a working solution by diluting the stock in the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).
  • Analyze the sample using a validated HPLC method. A generic gradient method might be:
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in ACN
  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Scan for optimal wavelength or use a known absorbance maximum.
  • Data Analysis:
  • For each time point, calculate the peak area of the this compound peak.
  • Normalize the peak area to the Day 0 sample to determine the percentage of the compound remaining.
  • The appearance of new peaks may indicate degradation products.

3. Data Presentation:

The results can be summarized in the following table:

Time Point Storage at -80°C (% Remaining) Storage at -20°C (% Remaining) Storage at 4°C (% Remaining)
Day 0100%100%100%
Week 1
Week 4
Week 12
Week 24

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Each Time Point prep_stock Prepare 10 mM Stock in DMSO aliquot Create Single-Use Aliquots prep_stock->aliquot storage_neg80 -80°C aliquot->storage_neg80 storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 thaw Thaw & Equilibrate to Room Temp storage_neg80->thaw storage_neg20->thaw storage_4->thaw hplc Analyze via HPLC thaw->hplc data Calculate % Remaining hplc->data troubleshooting_flow start Inconsistent Experimental Results? check_storage Check Storage: - Stored at -80°C? - Single-use aliquots? start->check_storage Yes check_handling Check Handling: - Using positive displacement pipettes? - Thawed correctly? check_storage->check_handling Yes prepare_fresh Action: Prepare fresh aliquots from new powder stock. check_storage->prepare_fresh No use_correct_pipette Action: Use appropriate pipettes and ensure complete thawing. check_handling->use_correct_pipette No run_control Run control experiment with fresh vs. old stock. check_handling->run_control Yes prepare_fresh->run_control use_correct_pipette->run_control

minimizing off-target effects of Thailanstatin D in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Thailanstatin D in cellular assays. This compound is a potent inhibitor of the spliceosome, and its effective use requires careful consideration of its mechanism of action and potent cytotoxicity.

Troubleshooting Guide

This guide addresses common issues encountered during cellular experiments with this compound.

Issue 1: Excessive or Rapid Cell Death Even at Low Concentrations

Possible Cause: this compound is a highly potent spliceosome inhibitor, and its on-target effect leads to broad cellular cytotoxicity. Many cell lines are exquisitely sensitive to the disruption of pre-mRNA splicing.

Troubleshooting Steps:

  • Concentration Optimization:

    • Perform a dose-response curve with a wide range of concentrations (e.g., from picomolar to micromolar) to determine the optimal working concentration for your specific cell line and assay.

    • Start with concentrations significantly lower than the reported IC50 values (see Table 1).

  • Time-Course Experiment:

    • Reduce the incubation time. A shorter exposure to this compound may be sufficient to observe the desired effect without causing overwhelming cell death.

    • Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal endpoint for your assay.

  • Cell Line Selection:

    • Consider using cell lines with known differential sensitivity to spliceosome inhibitors. Some cancer cell lines may exhibit a degree of resistance that provides a wider experimental window.[1][2]

    • Refer to published literature for cell lines that have been successfully used with this compound or other SF3b inhibitors.

  • Assay Choice:

    • For mechanistic studies, consider using cell-free in vitro splicing assays to directly measure the effect on the spliceosome without the confounding factor of cell death.[3][4]

    • If assessing downstream effects, select assays that can be performed at earlier time points before widespread apoptosis occurs.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Cause: The stability and handling of this compound, as well as assay conditions, can contribute to variability.

Troubleshooting Steps:

  • Compound Stability and Handling:

    • While this compound is more stable than Thailanstatin A, proper storage is crucial.[5] Store stock solutions at -80°C and minimize freeze-thaw cycles.

    • Prepare fresh dilutions from a concentrated stock for each experiment.

    • Ensure complete solubilization in the chosen solvent (e.g., DMSO) before diluting in culture medium.

  • Assay Confluence and Cell Health:

    • Ensure a consistent cell seeding density and confluence at the time of treatment. Cell density can influence drug sensitivity.

    • Regularly check cell cultures for any signs of stress or contamination.

  • Control Experiments:

    • Include a vehicle control (e.g., DMSO) at the same concentration used for the this compound treatment.

    • Use a positive control (e.g., another known spliceosome inhibitor) and a negative control in your assays.

Issue 3: Difficulty in Distinguishing Specific Effects from General Cytotoxicity

Possible Cause: The primary mechanism of this compound is the inhibition of a fundamental cellular process, making it challenging to isolate specific downstream effects from the general cellular stress and apoptosis that follow.

Troubleshooting Steps:

  • Early Time Point Analysis:

    • Focus on early cellular responses. Analyze changes in gene expression, protein levels, or signaling pathways at time points before the onset of significant cell death.

  • Mechanistic Assays:

    • Directly assess the inhibition of splicing using RT-PCR to detect changes in pre-mRNA and mature mRNA levels of specific genes.[6][7]

    • Perform in vitro splicing assays using nuclear extracts to confirm direct inhibition of the spliceosome.[3]

  • Rescue Experiments:

    • While challenging for spliceosome inhibitors, consider if there are downstream effectors that can be manipulated to rescue the phenotype of interest, thereby linking it more directly to the inhibition of splicing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the pre-mRNA splicing machinery. It binds to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[4][8] This binding stalls the assembly and function of the spliceosome, leading to an accumulation of unspliced pre-mRNA and subsequent disruption of gene expression, which ultimately triggers cell cycle arrest and apoptosis.

Q2: What are the "off-target" effects of this compound?

A2: The concept of "off-target" effects in the traditional sense (i.e., binding to unintended protein targets) is not the primary concern with this compound. Its potent cytotoxicity is a direct result of its on-target inhibition of the spliceosome, a critical component for the survival of all eukaryotic cells. Therefore, minimizing "off-target" effects is more accurately framed as managing the profound on-target cellular toxicity.

Q3: How should I choose the right concentration of this compound for my experiments?

A3: The optimal concentration is highly dependent on the cell line and the specific assay. It is essential to perform a dose-response experiment to determine the IC50 value in your system. As a starting point, you can refer to published IC50 values for various cancer cell lines (see Table 1). For mechanistic studies where you want to minimize cell death, it is advisable to work at concentrations at or below the IC50.

Q4: Is this compound stable in solution?

A4: this compound is significantly more stable in phosphate buffer at pH 7.4 compared to its analogs, Thailanstatin A and FR901464.[5] However, it is still recommended to store stock solutions at -80°C and prepare fresh working dilutions for each experiment to ensure consistent activity.

Q5: Can I use this compound in animal models?

A5: While this compound has potent in vitro activity, its use in animal models should be approached with caution due to potential systemic toxicity associated with spliceosome inhibition. Analogs of this compound have been investigated as payloads for antibody-drug conjugates (ADCs) to improve tumor-specific delivery and minimize systemic toxicity.[9]

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of this compound against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
DU-145Prostate Cancer4.8[5]
NCI-H232ALung Cancer9.6[5]
MDA-MB-231Breast Cancer5.3[5]
SKOV-3Ovarian Cancer6.7[5]
HeLaCervical Cancer2.0 - 9.6[8]

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number. It is always recommended to determine the IC50 in your own experimental setup.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.

2. In Vitro Splicing Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on spliceosome activity.

Materials:

  • HeLa nuclear extract

  • Radiolabeled pre-mRNA substrate (e.g., 32P-labeled)

  • This compound

  • Splicing reaction buffer

  • Proteinase K

  • TRIzol reagent

  • Denaturing polyacrylamide gel

Procedure:

  • Assemble the splicing reaction mixture on ice, containing HeLa nuclear extract, splicing buffer, and radiolabeled pre-mRNA.

  • Add this compound at various concentrations or a vehicle control (DMSO).

  • Incubate the reaction at 30°C for a specified time (e.g., 30-90 minutes) to allow splicing to occur.

  • Stop the reaction by adding proteinase K and incubating to digest proteins.

  • Extract the RNA using TRIzol reagent.

  • Resolve the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel.

  • Visualize the RNA bands by autoradiography and quantify the splicing efficiency.

Visualizations

ThailanstatinD_Pathway Mechanism of Action of this compound cluster_spliceosome Spliceosome cluster_downstream Downstream Cellular Effects Pre-mRNA Pre-mRNA Spliceosome_Assembly Spliceosome Assembly (U1, U2, U4/U5/U6 snRNPs) Pre-mRNA->Spliceosome_Assembly SF3b_Complex SF3b Complex Catalytic_Spliceosome Active Spliceosome Spliceosome_Assembly->Catalytic_Spliceosome Splicing_Inhibition Pre-mRNA Splicing Inhibition Spliced_mRNA Spliced_mRNA Catalytic_Spliceosome->Spliced_mRNA Catalytic_Spliceosome->Splicing_Inhibition Thailanstatin_D This compound Thailanstatin_D->SF3b_Complex Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Splicing_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound inhibits the SF3b complex of the spliceosome, leading to the disruption of pre-mRNA splicing and subsequent cell cycle arrest and apoptosis.

Experimental_Workflow Experimental Workflow for Managing this compound Cytotoxicity Start Start Experiment Dose_Response Perform Dose-Response (e.g., MTT assay) Start->Dose_Response Time_Course Perform Time-Course Experiment Dose_Response->Time_Course Select_Conditions Select Optimal Concentration and Time Time_Course->Select_Conditions Mechanistic_Assay Perform Mechanistic Assay (e.g., RT-PCR, In Vitro Splicing) Select_Conditions->Mechanistic_Assay Phenotypic_Assay Perform Phenotypic Assay (e.g., Apoptosis, Cell Cycle) Select_Conditions->Phenotypic_Assay Analyze_Data Analyze and Interpret Data Mechanistic_Assay->Analyze_Data Phenotypic_Assay->Analyze_Data

Caption: A logical workflow for optimizing experimental conditions to manage the potent cytotoxicity of this compound in cellular assays.

Troubleshooting_Logic Troubleshooting Logic for Excessive Cell Death Start Excessive Cell Death Observed Check_Concentration Is Concentration Too High? Start->Check_Concentration Check_Time Is Incubation Time Too Long? Check_Concentration->Check_Time No Solution_Concentration Lower Concentration Check_Concentration->Solution_Concentration Yes Check_Cell_Line Is Cell Line Highly Sensitive? Check_Time->Check_Cell_Line No Solution_Time Reduce Incubation Time Check_Time->Solution_Time Yes Solution_Cell_Line Consider a More Resistant Cell Line Check_Cell_Line->Solution_Cell_Line Yes

Caption: A decision tree to guide researchers in troubleshooting experiments where this compound causes excessive cell death.

References

Technical Support Center: Enhancing the Potency of Thailanstatin D Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Thailanstatin D and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives?

A1: this compound (TST-D) and its derivatives are potent inhibitors of the pre-mRNA splicing process, which is essential for gene expression in eukaryotes.[1] They function by binding non-covalently to the SF3b subcomplex, a key component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[2][3] This binding event obstructs the normal splicing process, leading to an accumulation of unspliced pre-mRNA and ultimately inducing cell apoptosis, which accounts for its antiproliferative activity against cancer cells.[2][4]

Q2: Why is this compound generally less potent than Thailanstatin A?

A2: this compound is the direct biosynthetic precursor to Thailanstatin A (TST-A).[5] The primary structural difference is the absence of a hydroxyl group at the C4 position in TST-D, which is present in TST-A.[5] While TST-D is significantly more stable than TST-A and the related compound FR901464, this structural variation leads to weaker antiproliferative activity.[5][6] The C4-hydroxyl group appears to have a bipolar contribution to the structure-activity relationship (SAR), where its presence enhances cytotoxic potency despite a decrease in molecular stability.[5]

Q3: What are the critical structural features of Thailanstatins for maintaining biological activity?

A3: Structure-activity relationship (SAR) studies have highlighted several key features. The two highly functionalized tetrahydropyran rings, the diene moiety connecting them, and the acyclic amide side chain are all crucial for activity.[1] Specifically, the C3-epoxide group is known to be critical for the bioactivity of related compounds.[5] Modifications to the amide side chain and the tetrahydropyran rings have been the primary focus of efforts to improve potency and other medicinal chemistry properties.[1][7]

Q4: What are common strategies for enhancing the potency of this compound derivatives?

A4: The main strategy involves synthetic modification of the TST-D scaffold to mimic the more potent TST-A or to explore new chemical space. Key approaches include:

  • Introducing substitutions: Synthesizing analogues with modifications on the tetrahydropyran rings or the side chain to optimize binding to the SF3b pocket.[1][7]

  • Creating stable mimetics: Designing derivatives that incorporate the potent features of less stable compounds (like TST-A) into the more stable TST-D backbone.

  • Developing Antibody-Drug Conjugates (ADCs): Using highly potent Thailanstatin analogues as payloads for ADCs. This approach targets the cytotoxic agent directly to cancer cells (e.g., HER2-overexpressing cells), enhancing efficacy and reducing systemic toxicity.[3][8]

Troubleshooting Guides

Problem 1: Low yields during the synthesis of Thailanstatin derivatives.

Possible Cause Troubleshooting Step
Inefficient Coupling Reaction For cross-metathesis reactions to form the diene bridge, screen different ruthenium catalysts (e.g., Grubbs' catalysts) and optimize reaction temperature and catalyst loading.[9] For Suzuki-Miyaura couplings, ensure the quality of the palladium catalyst and screen various base and solvent conditions.[9]
Protecting Group Issues Ensure protecting groups are robust to the reaction conditions and can be removed without degrading the complex core structure. Orthogonal protecting group strategies are recommended.
Stereocontrol Difficulty in controlling stereochemistry, particularly in the tetrahydropyran rings, can lead to mixtures and low yields of the desired isomer. Re-evaluate catalyst-controlled cyclization or hydrogenation steps.[10]
Product Instability Some derivatives may be less stable than the parent TST-D. Analyze product degradation under purification conditions (e.g., pH, solvent, temperature) and adjust the protocol accordingly, for instance, by using buffered silica gel or performing rapid purification at low temperatures.

Problem 2: Inconsistent or lower-than-expected activity in cell-based assays.

Possible Cause Troubleshooting Step
Compound Stability in Media While TST-D is stable, derivatives may not be. Assess the half-life of your compound in the cell culture media under assay conditions (37 °C, 5% CO₂). A short half-life may require more frequent media changes or shorter incubation times. TST-D has a half-life of over 202 hours in phosphate buffer, while TST-A's is around 78 hours.[5]
Poor Cell Permeability Modifications may alter the physicochemical properties of the compound, affecting its ability to cross the cell membrane. Assess properties like lipophilicity (LogP) and consider prodrug strategies if permeability is a suspected issue.
Cell Line Sensitivity Different cancer cell lines exhibit varying sensitivity to spliceosome inhibitors.[2][11] Test your derivatives on a panel of well-characterized cell lines (e.g., DU-145, MDA-MB-231, NCI-H232A, SKOV-3) and include a positive control like TST-A or FR901464 for comparison.[2]
Assay Interference Ensure the compound does not interfere with the assay readout itself (e.g., auto-fluorescence in fluorescent assays, or direct reduction of the reagent in MTT assays). Run a control with the compound in a cell-free assay system.

Data Presentation: Comparative Potency

The following table summarizes the antiproliferative activities (GI₅₀/IC₅₀) of this compound and related compounds against various human cancer cell lines. Lower values indicate higher potency.

CompoundDU-145 (Prostate)NCI-H232A (Lung)MDA-MB-231 (Breast)SKOV-3 (Ovarian)HCT116 (Colon)SW48 (Colon)
Thailanstatin A Single nM range[2]Single nM range[2]Single nM range[2]Single nM range[2]--
Thailanstatin B Single nM range[2]Single nM range[2]Single nM range[2]Single nM range[2]--
Thailanstatin C Single nM range[2]Single nM range[2]Single nM range[2]Single nM range[2]--
This compound Weaker than TST-A[5][6]Weaker than TST-A[5][6]Weaker than TST-A[5][6]Weaker than TST-A[5][6]--
FR901464 ~1-2 nM[12]Single nM range[2]Single nM range[2]Single nM range[2]--
3'-Me meayamycin D ----4.8 ± 0.9 nM[12]4.6 ± 0.7 nM[12]
2'-Me meayamycin D ----129 ± 14 nM[12]127 ± 15 nM[12]

Note: "Single nM range" indicates that specific values were not provided in the cited text, but the potency was described as such. TST-D is consistently reported as less potent than TST-A.[5][6]

Experimental Protocols

Protocol 1: Cell Proliferation (MTT) Assay

This protocol is a standard method for assessing the antiproliferative activity of Thailanstatin derivatives.

Materials:

  • Human cancer cell lines (e.g., DU-145, MDA-MB-231).

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • 96-well cell culture plates.

  • Thailanstatin derivatives dissolved in DMSO (10 mM stock).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 20% SDS in 50% DMF, or pure DMSO).

  • Plate reader capable of measuring absorbance at 570 nm.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the Thailanstatin derivatives in culture medium. The final DMSO concentration should be ≤ 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle only" (DMSO) and "no treatment" controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration (log scale) and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Visualizations

Signaling Pathway and Experimental Workflows

Thailanstatin_MoA cluster_spliceosome Spliceosome Inhibition U2_snRNP U2 snRNP Splicing mRNA Splicing SF3b SF3b Subcomplex SF3b->U2_snRNP Pre_mRNA pre-mRNA Pre_mRNA->Splicing Processed by Apoptosis Cell Apoptosis Splicing->Apoptosis Inhibition leads to Thailanstatin This compound Derivative Thailanstatin->SF3b Binds to

Caption: Mechanism of action for Thailanstatin derivatives.

SAR_Workflow start Start: TST-D Scaffold synthesis 1. Derivative Synthesis (e.g., side chain modification) start->synthesis purification 2. Purification & Characterization (HPLC, NMR, MS) synthesis->purification assay 3. Biological Evaluation (e.g., MTT Assay) purification->assay analysis 4. Data Analysis (Calculate IC50/GI50) assay->analysis sar 5. SAR Analysis analysis->sar sar->synthesis Iterate Design lead_opt Lead Optimization sar->lead_opt Potent Derivative Found

Caption: Experimental workflow for a SAR study.

Biosynthesis_Pathway PKS_NRPS PKS-NRPS Precursor TSTD This compound (TST-D) PKS_NRPS->TSTD Biosynthesis TSTA Thailanstatin A (TST-A) TSTD->TSTA tstR (P450) FR FR901464 (FR) TSTA->FR tstP (Dioxygenase)

Caption: Biosynthetic relationship of Thailanstatins.

References

refining protocols for consistent Thailanstatin D experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers achieve consistent and reliable results in experiments involving Thailanstatin D.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue Potential Cause Recommended Solution
High variability in cell viability/cytotoxicity assays (e.g., MTT, CellTiter-Glo) Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette and consider using an automated cell counter for accuracy.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Variation in drug concentration.Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions accurately. Vortex briefly between dilutions.
Contamination (bacterial, fungal, or mycoplasma).Regularly test cell cultures for mycoplasma contamination. Practice sterile techniques and use antibiotics/antimycotics in the culture medium if necessary.
Lower than expected potency (higher IC50/GI50 values) This compound degradation.This compound is more stable than some other spliceosome inhibitors, with a half-life of over 200 hours in phosphate buffer at pH 7.4.[1] However, it is still recommended to store stock solutions at -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell line resistance.Different cell lines exhibit varying sensitivity to this compound. Verify the reported sensitivity of your cell line from literature or perform a dose-response curve over a wider concentration range.
Incorrect assay endpoint.The cytotoxic effects of this compound may be time-dependent. Consider extending the incubation time (e.g., 48, 72, or 96 hours) to observe the full effect.
Unexpected changes in cell morphology Cell cycle arrest.As a spliceosome inhibitor, this compound can induce cell cycle arrest. Observe cells at different time points using microscopy to document morphological changes. Consider flow cytometry for cell cycle analysis.
Apoptosis induction.This compound is known to induce apoptosis.[1] Perform assays to detect apoptotic markers, such as caspase activation or Annexin V staining.
Inconsistent results in splicing reporter assays Low transfection efficiency of reporter plasmid.Optimize transfection protocol for your specific cell line. Use a positive control (e.g., a plasmid expressing a fluorescent protein) to monitor transfection efficiency.
Inappropriate reporter system.Ensure the splicing reporter is sensitive to the modulation of the SF3b complex, the target of this compound.
High background signal.Optimize the signal-to-noise ratio by adjusting the amount of reporter plasmid and the incubation time with this compound.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a pre-mRNA splicing inhibitor. It functions by binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[2] This interaction prevents the proper recognition of the branch point sequence during the early stages of spliceosome assembly, leading to the inhibition of pre-mRNA splicing.[2]

2. How should I prepare and store this compound?

For long-term storage, this compound should be stored as a solid at -20°C or as a stock solution in a suitable solvent like DMSO at -80°C. To prepare a stock solution, dissolve the compound in anhydrous DMSO to a concentration of 1-10 mM. For working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use. It is advisable to minimize freeze-thaw cycles of the stock solution.

3. What are the typical concentrations of this compound to use in cell-based assays?

The effective concentration of this compound can vary significantly depending on the cell line and the assay duration. Based on published data, the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibitory concentration (GI50) values are typically in the single-digit nanomolar to low micromolar range.[1][2] It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from 0.1 nM to 10 µM) to determine the optimal concentration for your specific experimental setup.

4. Is this compound stable in cell culture medium?

This compound is reported to be significantly more stable than other spliceosome inhibitors like FR901464.[2] It has a half-life of over 200 hours in phosphate buffer at pH 7.4 and 37°C, suggesting good stability under typical cell culture conditions.[1]

5. How can I confirm that this compound is inhibiting splicing in my cells?

To confirm the splicing inhibitory activity of this compound, you can perform several assays:

  • RT-PCR or qPCR: Analyze the splicing pattern of specific genes known to be sensitive to spliceosome inhibitors. Look for an increase in unspliced pre-mRNA or changes in the ratio of different splice isoforms.

  • Splicing Reporter Assays: Use a reporter plasmid that expresses a fluorescent or luminescent protein only upon correct splicing. Inhibition of splicing will lead to a decrease in the reporter signal.

  • Western Blot: Probe for changes in the protein levels of downstream targets affected by altered splicing.

Quantitative Data Summary

The following table summarizes the reported antiproliferative activities of this compound in various human cancer cell lines.

Cell LineCancer TypeAssay TypeIC50 / GI50 (nM)Reference
DU-145Prostate CancerMTTGI50: ~5[2]
NCI-H232ANon-small cell lung cancerMTTGI50: ~10[2]
MDA-MB-231Triple-negative breast cancerMTTGI50: ~8[2]
SKOV-3Ovarian CancerMTTGI50: ~12[2]
HeLaCervical CancerCytotoxicityIC50: ~20[1]
A549Lung CancerCytotoxicityIC50: ~15[1]
MCF7Breast CancerCytotoxicityIC50: ~25[1]
HCT116Colon CancerCytotoxicityIC50: ~18[1]

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol outlines the steps for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line of choice

  • Complete cell culture medium

  • This compound

  • DMSO (anhydrous)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • This compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration). c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Add 100 µL of solubilization buffer to each well. d. Mix gently by pipetting up and down to dissolve the formazan crystals. e. Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability). c. Plot the percentage of cell viability against the log of this compound concentration and determine the GI50 value using a non-linear regression curve fit.

Protocol 2: Analysis of Pre-mRNA Splicing by RT-PCR

This protocol describes how to assess the effect of this compound on the splicing of a specific target gene.

Materials:

  • Cells treated with this compound or vehicle control

  • RNA extraction kit

  • Reverse transcriptase and corresponding buffer/reagents

  • Gene-specific primers (one forward primer in the upstream exon and one reverse primer in the downstream exon)

  • PCR master mix

  • Agarose gel electrophoresis equipment

  • Gel documentation system

Procedure:

  • Cell Treatment and RNA Extraction: a. Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration. b. Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. c. Quantify the RNA concentration and assess its purity.

  • Reverse Transcription (RT): a. Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit following the manufacturer's protocol.

  • PCR Amplification: a. Set up PCR reactions containing cDNA template, gene-specific primers, and PCR master mix. b. Perform PCR with an appropriate annealing temperature and number of cycles.

  • Agarose Gel Electrophoresis: a. Prepare a 1-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). b. Load the PCR products onto the gel along with a DNA ladder. c. Run the gel until sufficient separation of the DNA fragments is achieved.

  • Analysis: a. Visualize the DNA bands under UV light using a gel documentation system. b. The unspliced pre-mRNA will appear as a larger band compared to the spliced mRNA. c. Quantify the band intensities to determine the relative amounts of spliced and unspliced products. An increase in the unspliced band in this compound-treated samples indicates splicing inhibition.

Visualizations

ThailanstatinD_Pathway cluster_spliceosome Spliceosome Assembly Pre-mRNA Pre-mRNA E_Complex E Complex (U1 snRNP) Pre-mRNA->E_Complex A_Complex A Complex (U2 snRNP) E_Complex->A_Complex B_Complex B Complex (U4/U6.U5 tri-snRNP) A_Complex->B_Complex C_Complex Catalytic Complex B_Complex->C_Complex Spliced_mRNA Spliced_mRNA C_Complex->Spliced_mRNA Thailanstatin_D Thailanstatin_D SF3b_Subunit SF3b_Subunit Thailanstatin_D->SF3b_Subunit binds SF3b_Subunit->A_Complex inhibits formation

Caption: Mechanism of action of this compound on the pre-mRNA splicing pathway.

Experimental_Workflow_MTT Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_ThailanstatinD Treat with this compound Incubate_24h->Treat_ThailanstatinD Incubate_48_72h Incubate 48-72h Treat_ThailanstatinD->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Add_Solubilization_Buffer Add Solubilization Buffer Incubate_2_4h->Add_Solubilization_Buffer Read_Absorbance Read Absorbance at 570 nm Add_Solubilization_Buffer->Read_Absorbance Analyze_Data Analyze Data (Calculate GI50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

Troubleshooting_Logic Inconsistent_Results Inconsistent Experimental Results? Check_Cell_Culture Check Cell Culture Conditions (Seeding, Contamination) Inconsistent_Results->Check_Cell_Culture Yes Verify_Reagent_Prep Verify Reagent Preparation (this compound Dilutions) Check_Cell_Culture->Verify_Reagent_Prep Optimize_Assay_Protocol Optimize Assay Protocol (Incubation Times, Endpoints) Verify_Reagent_Prep->Optimize_Assay_Protocol Consistent_Results Consistent Results Achieved Optimize_Assay_Protocol->Consistent_Results Improved Further_Troubleshooting Consult Literature for Cell-Specific Protocols Optimize_Assay_Protocol->Further_Troubleshooting No Improvement

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Validation & Comparative

Thailanstatin D: In Vivo Anti-Proliferative Effects and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vivo anti-proliferative potential of Thailanstatin D, benchmarked against related spliceosome inhibitors.

This compound (TST-D) has emerged as a promising anti-proliferative agent, demonstrating potent activity in preclinical in vitro studies. As a member of the thailanstatin family of natural products, it functions by inhibiting the spliceosome, a critical cellular machinery often dysregulated in cancer. This guide provides a comparative analysis of this compound's performance against its close analogs, Thailanstatin A (TST-A) and FR901464, with a focus on validating its anti-proliferative effects for in vivo applications. While direct in vivo efficacy data for this compound is not yet publicly available, this guide synthesizes the existing in vitro data and draws comparisons with the in vivo performance of its more studied counterparts to inform future research directions.

Comparative In Vitro Anti-Proliferative Activity

This compound exhibits potent cytotoxic effects against various human cancer cell lines, with IC50 values in the low nanomolar range. However, in direct comparisons, it is generally less potent than Thailanstatin A and the parent compound, FR901464. A key advantage of this compound lies in its superior stability, a critical attribute for a potential therapeutic agent.

CompoundCell LineIC50 (nM)Stability (Half-life in phosphate buffer, pH 7.4, 37°C)
This compound MultipleSingle-digit nM> 202 hours
Thailanstatin A MultipleSub-nM to single-digit nM~78 hours
FR901464 MultipleSub-nM~7.8 hours

In Vivo Anti-Proliferative Effects: A Comparative Outlook

Direct in vivo studies validating the anti-proliferative effects of this compound have not been reported in the available scientific literature. However, in vivo data from its analogs, Thailanstatin A and FR901464, provide valuable insights into the potential of this class of compounds.

FR901464: Studies have shown that FR901464 can prolong the life of tumor-bearing mice. In a subcutaneous xenograft model using RKO colorectal cancer cells, FR901464 demonstrated significant inhibition of tumor growth.[1] However, these studies also highlighted significant toxicity at effective doses, which has hindered its clinical development.[1]

Thailanstatin A: While in vivo data for Thailanstatin A as a standalone agent is limited in the public domain, a Trastuzumab-Thailanstatin A antibody-drug conjugate (ADC) has shown remarkable potency in a gastric cancer xenograft model. This suggests that when targeted effectively to tumor cells, Thailanstatin A possesses significant anti-tumor activity in a preclinical in vivo setting.

The superior stability of this compound compared to FR901464 and Thailanstatin A suggests that it may have a more favorable pharmacokinetic profile in vivo, potentially leading to a better therapeutic window. However, this hypothesis requires rigorous testing in animal models.

Mechanism of Action: Spliceosome Inhibition

Thailanstatins exert their anti-proliferative effects by targeting the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[2] This interaction inhibits the pre-mRNA splicing process, leading to an accumulation of unspliced pre-mRNAs and ultimately inducing cell cycle arrest and apoptosis in cancer cells.

spliceosome_inhibition cluster_spliceosome Spliceosome Assembly Pre-mRNA Pre-mRNA U1_snRNP U1_snRNP Pre-mRNA->U1_snRNP 5' splice site recognition U2_snRNP U2_snRNP U1_snRNP->U2_snRNP A complex formation SF3b SF3b U4_U6_U5_tri-snRNP U4_U6_U5_tri-snRNP U2_snRNP->U4_U6_U5_tri-snRNP B complex formation Mature_mRNA Mature_mRNA U4_U6_U5_tri-snRNP->Mature_mRNA Splicing & Ligation Protein Protein Mature_mRNA->Protein Translation Thailanstatin_D Thailanstatin_D Thailanstatin_D->Inhibition Inhibition->SF3b Inhibition

Caption: Mechanism of spliceosome inhibition by this compound.

Experimental Protocols

In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vivo Xenograft Tumor Model

This protocol provides a general workflow for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft mouse model.

xenograft_workflow Cell_Culture 1. Cancer Cell Culture Harvesting 2. Cell Harvesting & Counting Cell_Culture->Harvesting Implantation 3. Subcutaneous Implantation in Immunocompromised Mice Harvesting->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Compound Administration Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 9. Data Analysis Endpoint->Analysis

Caption: General workflow for an in vivo xenograft study.

  • Cell Preparation: Human cancer cells are cultured and harvested during their exponential growth phase.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, or oral).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is terminated when tumors in the control group reach a specific size or after a predetermined duration. Tumors and other organs may be collected for further analysis.

  • Data Analysis: Tumor growth inhibition is calculated and statistically analyzed to determine the efficacy of the compound.

Future Directions

The potent in vitro anti-proliferative activity and superior stability of this compound warrant further investigation into its in vivo efficacy. Future studies should focus on:

  • In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in various xenograft and patient-derived xenograft (PDX) models.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and correlating its exposure with its anti-tumor effects.

  • Toxicology studies: Assessing the safety profile of this compound in preclinical models to establish a therapeutic window.

  • Combination studies: Investigating the potential synergistic effects of this compound with other anti-cancer agents.

References

A Head-to-Head Comparison of Thailanstatin D with Other SF3b Spliceosome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spliceosome has emerged as a critical target in oncology, with several small molecules developed to inhibit its function. Among these, inhibitors of the Splicing Factor 3b (SF3b) subunit are the most extensively studied. This guide provides a detailed, data-driven comparison of Thailanstatin D with other prominent SF3b inhibitors, including its analogue Thailanstatin A, the pioneering natural products FR901464 and Pladienolide B, and the clinical candidates E7107 and H3B-8800.

Mechanism of Action: A Common Target

Pre-mRNA splicing is a fundamental process for the maturation of messenger RNA (mRNA) in eukaryotes. The spliceosome, a large and dynamic ribonucleoprotein complex, catalyzes the removal of introns and the ligation of exons.[1][2] The SF3b complex is a core component of the U2 small nuclear ribonucleoprotein (snRNP), which is responsible for recognizing the branch point sequence (BPS) within the intron—a critical step in the initiation of splicing.[3][4][5][6]

This compound and the other inhibitors discussed here share a common mechanism of action: they bind to the SF3b complex, disrupting its interaction with the pre-mRNA and stalling spliceosome assembly at an early stage (the A complex).[1][3][7][8] This inhibition of splicing leads to an accumulation of unspliced pre-mRNA, the production of aberrant mRNA transcripts, and ultimately, cell cycle arrest and apoptosis, with a pronounced effect in cancer cells that often exhibit higher rates of transcription and splicing.[1][9]

SF3b_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_effects Downstream Cellular Effects pre-mRNA pre-mRNA E_Complex E Complex pre-mRNA->E_Complex + U1 snRNP U1_snRNP U1 snRNP A_Complex A Complex E_Complex->A_Complex + U2 snRNP U2_snRNP U2 snRNP (contains SF3b) Splicing_Inhibition Splicing Inhibition B_Complex B Complex A_Complex->B_Complex + tri-snRNP Tri-snRNP U4/U6.U5 tri-snRNP Splicing_Catalysis Splicing Catalysis B_Complex->Splicing_Catalysis Mature_mRNA Mature mRNA Splicing_Catalysis->Mature_mRNA Inhibitors This compound & other SF3b Inhibitors Inhibitors->U2_snRNP Cell_Cycle_Arrest Cell Cycle Arrest Splicing_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of SF3b inhibitors on the spliceosome assembly pathway.

Performance Data: Potency and Stability

A key differentiator among SF3b inhibitors is their relative potency and chemical stability. This compound, while a potent antiproliferative agent, is generally less potent than its analogue Thailanstatin A or the parent compound FR901464. However, it boasts significantly superior stability, a critical attribute for drug development.

CompoundClassIn Vitro Splicing Inhibition (IC50)Antiproliferative Activity (GI50/IC50)Stability (t1/2 in pH 7.4 buffer, 37°C)
This compound ThailanstatinNot explicitly reported, but implied to be in the µM range.Single-digit nM range, but weaker than TST-A.[10]> 202 hours [10]
Thailanstatin AThailanstatin~650 nM[9]Single-digit nM range.[11]~78 hours[10][11]
Thailanstatin CThailanstatin6.84 µM[9]Not explicitly reported.25 hours[11]
FR901464FR CompoundSub-µM range.[11]Single-digit nM range.[12]4-10 hours[10][11]
Pladienolide BPladienolideNot explicitly reported.Potent antitumor activity demonstrated in vitro.[1]Not explicitly reported.
E7107Pladienolide AnalogueNot explicitly reported.<1 nM to 30 nM in Multiple Myeloma cell lines.[13]Not explicitly reported.
H3B-8800Pladienolide AnalogueDose-dependent inhibition demonstrated.[14]Preferential activity in SF3B1-mutant cells.[4][14]Orally available, suggesting good stability.

Data is compiled from multiple sources and assays; direct comparison should be made with caution.

The data clearly highlights a trade-off between potency and stability. While FR901464 is highly potent, its instability has hindered its clinical development.[10][15] this compound presents a compelling profile with a half-life significantly longer than both FR901464 and Thailanstatin A, suggesting it may have more favorable pharmacokinetic properties for therapeutic applications.[10]

Head-to-Head Comparison Summary

  • This compound vs. Thailanstatin A : this compound is less potent but substantially more stable than Thailanstatin A.[10] This suggests that while Thailanstatin A might be more effective in short-term in vitro assays, this compound could offer advantages in vivo due to its longer half-life.

  • This compound vs. FR901464/Spliceostatins : this compound is structurally related to this class but lacks an unstable hydroxyl group, contributing to its superior stability.[11][16] While FR901464 is a prototype with high potency, its instability is a major drawback.[10]

  • This compound vs. Pladienolides (E7107, H3B-8800) : The pladienolide family has produced clinical candidates. E7107 showed potent activity but its development was halted due to toxicity issues, specifically vision loss.[1][4][17] H3B-8800 is an orally available analogue that has shown preferential lethality in cancers with spliceosome mutations (e.g., SF3B1 K700E) and has demonstrated a more acceptable safety profile in Phase I trials without the ocular toxicity seen with E7107.[4][8][14] this compound's performance against these clinical candidates, particularly in SF3B1-mutant models, warrants further investigation.

Experimental Protocols

The data presented in this guide is derived from standard biochemical and cell-based assays. Below are generalized methodologies for key experiments.

In Vitro Splicing Assay

This assay directly measures the ability of a compound to inhibit the spliceosome machinery in a cell-free system.

  • Nuclear Extract Preparation : HeLa cell nuclear extract is prepared as a source of spliceosome components.

  • Pre-mRNA Substrate : A radiolabeled pre-mRNA substrate (e.g., from an adenovirus gene) is transcribed in vitro.

  • Splicing Reaction : The nuclear extract and pre-mRNA substrate are incubated with varying concentrations of the inhibitor (e.g., this compound) or a DMSO control under splicing conditions (ATP, 30°C).

  • RNA Analysis : RNA is extracted from the reaction, separated by denaturing polyacrylamide gel electrophoresis, and visualized by autoradiography.

  • Quantification : The levels of pre-mRNA, splicing intermediates (lariat-intron), and mature mRNA are quantified to determine the extent of inhibition. The IC50 value is calculated as the concentration of inhibitor required to reduce splicing activity by 50%.

Splicing_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Extract Prepare HeLa Nuclear Extract Incubate Incubate Extract, Substrate, & Inhibitor (or DMSO) Extract->Incubate Substrate Synthesize Radiolabeled pre-mRNA Substrate Substrate->Incubate RNA_Extraction Extract RNA Incubate->RNA_Extraction PAGE Denaturing PAGE RNA_Extraction->PAGE Imaging Autoradiography PAGE->Imaging Quantify Quantify RNA Species & Calculate IC50 Imaging->Quantify

Caption: Generalized workflow for an in vitro splicing assay.

Antiproliferative (Cytotoxicity) Assay

This assay measures the effect of a compound on the viability and growth of cancer cell lines.

  • Cell Seeding : Human cancer cell lines (e.g., DU-145 prostate, MDA-MB-231 breast) are seeded into 96-well plates and allowed to adhere overnight.[11]

  • Compound Treatment : Cells are treated with a serial dilution of the SF3b inhibitor for a set period (e.g., 48-72 hours).

  • Viability Assessment : Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] The MTT reagent is added to the wells, and viable cells metabolize it into a purple formazan product.

  • Data Analysis : The absorbance is read on a plate reader, and the results are used to generate a dose-response curve. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) is calculated.

Stability Assay

This assay determines the chemical half-life of a compound under physiologically relevant conditions.

  • Incubation : The compound is dissolved in a phosphate buffer (pH 7.4) and incubated at 37°C.[10][11]

  • Time Points : Aliquots are removed at various time points over an extended period.

  • Quantification : The concentration of the remaining parent compound in each aliquot is quantified using High-Performance Liquid Chromatography (HPLC).

  • Half-Life Calculation : The data is plotted (concentration vs. time), and the half-life (t1/2) is calculated from the degradation curve.[10][11]

Conclusion and Future Directions

The landscape of SF3b inhibitors is diverse, with compounds ranging from highly unstable but potent natural products to orally available clinical candidates. This compound distinguishes itself with a unique profile of potent, single-digit nanomolar antiproliferative activity combined with exceptional chemical stability.[10] This combination makes it a valuable lead compound for further optimization and preclinical development.

Future research should focus on several key areas:

  • Direct Comparative Studies : Head-to-head in vivo studies comparing the efficacy and pharmacokinetics of this compound against clinical candidates like H3B-8800 are needed.

  • Activity in Mutant Models : Evaluating the potency of this compound in cancer models harboring SF3B1 mutations is crucial, as this has been a key determinant of sensitivity for other inhibitors.[4][14]

  • ADC Potential : The high potency of the thailanstatin scaffold has been leveraged for antibody-drug conjugates (ADCs).[9][18] this compound's stability could make it a particularly attractive payload for ADC development.

By addressing these questions, the research community can fully elucidate the therapeutic potential of this compound and its place within the growing arsenal of spliceosome-targeting cancer therapies.

References

Independent Validation of Thailanstatin D's Splicing Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Thailanstatin D's pre-mRNA splicing inhibitory activity with other known splicing inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in oncology and drug discovery.

Mechanism of Action: this compound's Interference with the Spliceosome

This compound, an analog of Thailanstatin A, exerts its anticancer effects by inhibiting the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. Specifically, this compound targets the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) particle.[1] Its mechanism involves disrupting the crucial interaction between two key splicing factors: U2AF65 and SAP155 (also known as SF3B1). This interference prevents their stable binding to the polypyrimidine tract of the pre-mRNA, a critical step for the proper recognition of the 3' splice site and the subsequent assembly of the spliceosome. By inhibiting spliceosome function, this compound leads to an accumulation of unspliced pre-mRNA, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

InVitroSplicing_Workflow cluster_prep Reaction Preparation cluster_reaction Splicing Reaction cluster_analysis Analysis A Combine HeLa Nuclear Extract, Splicing Buffer, and ³²P-labeled pre-mRNA B Add varying concentrations of This compound A->B C Incubate at 30°C B->C D Stop reaction and digest with Proteinase K C->D E Extract RNA D->E F Separate on denaturing polyacrylamide gel E->F G Visualize by autoradiography F->G H Quantify splicing efficiency and calculate IC50 G->H FarWestern_Workflow cluster_prep Preparation cluster_probing Probing cluster_detection Detection A Separate HeLa nuclear extract by SDS-PAGE and transfer to membrane B Renature proteins on membrane A->B C Block membrane B->C D Incubate radiolabeled SAP155 probe with or without this compound C->D E Incubate membrane with probe D->E F Wash membrane E->F G Detect bound probe by autoradiography F->G H Compare signal with and without this compound G->H

References

Safety Operating Guide

Proper Disposal of Thailanstatin D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Thailanstatin D, a potent anti-tumor agent, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the proper disposal of this compound, in accordance with available safety data.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, engineering controls and personal protective equipment (PPE) are crucial to minimize exposure.

Engineering Controls:

  • Use only in areas with appropriate exhaust ventilation[1].

  • Ensure an accessible safety shower and eye wash station are nearby[1].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields[1].

  • Hand Protection: Use protective gloves[1].

  • Skin and Body Protection: Wear impervious clothing[1].

  • Respiratory Protection: A suitable respirator should be worn when handling the powder form[1].

This compound Disposal Procedure

The primary principle for the disposal of this compound is to avoid its release into the environment[1]. All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Collect Waste: Carefully collect all waste materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, gloves, bench paper).

  • Contain Waste: Place all collected waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste" and "this compound".

  • Store Waste: Store the hazardous waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].

  • Arrange for Professional Disposal: Dispose of the contents and the container through an approved waste disposal plant[1]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for professional disposal services. Do not dispose of this compound down the drain or in regular trash.

  • Manage Spills: In the event of a spill, collect the spillage and dispose of it as hazardous waste[1]. Wash the affected area thoroughly after handling[1].

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC28H41NO8[1]
Molecular Weight519.63 g/mol [1]
CAS Number1609105-89-6[1]
AppearanceNo data available
SolubilityNo data available
Storage-20°C (powder) or -80°C (in solvent)[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

ThailanstatinD_Disposal_Workflow cluster_preparation Preparation & Handling cluster_waste_generation Waste Generation & Collection cluster_disposal_procedure Disposal Procedure cluster_spill_response Spill Response start Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Protective Gloves - Impervious Clothing - Respirator (if powder) start->ppe waste_gen Generate this compound Waste (unused product, contaminated items) ppe->waste_gen collect_waste Collect all contaminated materials waste_gen->collect_waste contain_waste Place in a labeled, leak-proof hazardous waste container collect_waste->contain_waste store_waste Store in a cool, well-ventilated area contain_waste->store_waste professional_disposal Arrange for disposal via approved waste disposal plant (Contact EHS) store_waste->professional_disposal end Proper Disposal Complete professional_disposal->end spill Spill Occurs collect_spillage Collect Spillage spill->collect_spillage collect_spillage->contain_waste Treat as Hazardous Waste

This compound Disposal Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.